1,2-Dimethylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylindole | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUOUXGBFNLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236367 | |
| Record name | 1,2-Dimethylindole | |
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Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [TCI America MSDS] | |
| Record name | 1,2-Dimethyl-1H-indole | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1,2-Dimethyl-1H-indole | |
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CAS No. |
875-79-6 | |
| Record name | 1,2-Dimethylindole | |
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| Record name | 1,2-Dimethylindole | |
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| Record name | 1,2-Dimethyl-1H-indole | |
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| Record name | 1,2-Dimethylindole | |
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| Record name | 1,2-dimethyl-1H-indole | |
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| Record name | 1,2-DIMETHYLINDOLE | |
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Foundational & Exploratory
The Fischer Indole Synthesis: A Technical Guide to the Preparation of 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a paramount method for the construction of the indole nucleus. This technical guide provides an in-depth examination of the Fischer reaction for the specific synthesis of 1,2-dimethylindole, a valuable scaffold in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides detailed experimental protocols derived from established methodologies, presents quantitative data for reaction optimization, and includes mandatory visualizations to illustrate the chemical pathways and experimental workflows.
Introduction
The indole scaffold is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials. The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone.[1] The overall transformation involves the condensation of the two starting materials to form a hydrazone, which then undergoes a characteristic[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring.[1]
This guide focuses on the synthesis of this compound, which is prepared from the reaction of N-methyl-N-phenylhydrazine and acetone (B3395972). This specific derivative serves as a crucial building block for more complex molecules, including potential GSK-3β inhibitors and antihyperlipidemic agents.
Reaction Mechanism
The synthesis of this compound proceeds through a series of well-established steps, initiated by acid catalysis. The choice of catalyst can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1]
The key stages of the mechanism are:
-
Hydrazone Formation: N-methyl-N-phenylhydrazine reacts with acetone to form the corresponding N-methyl-N-phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement.[1]
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond to create a di-imine intermediate.[1]
-
Aromatization & Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic this compound product.
Figure 1. Reaction mechanism of the Fischer indole synthesis for this compound.
Experimental Protocols
The synthesis can be performed as a one-pot reaction, where the intermediate hydrazone is not isolated.[3] Below are two representative protocols: one using a classic Lewis acid catalyst in a solvent and another employing a solvent-free approach.
Protocol 1: Zinc Chloride Catalyzed Synthesis in Ethanol (B145695)
This method is a conventional approach using a common Lewis acid catalyst.
Reagents and Materials:
-
N-methyl-N-phenylhydrazine
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in ethanol.
-
Reagent Addition: Add acetone (1.1 eq) to the solution. A slight exotherm may be observed. Stir the mixture for 15-20 minutes at room temperature to facilitate the formation of the hydrazone.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.5 eq) in portions to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Solvent-Free Synthesis with p-Toluenesulfonic Acid
This "green chemistry" approach minimizes solvent waste and can lead to high yields with short reaction times.[4]
Reagents and Materials:
-
N-methyl-N-phenylhydrazine
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Test tube or small reaction vial, heating bath (oil bath or heating block)
Procedure:
-
Mixing Reagents: In a test tube, combine N-methyl-N-phenylhydrazine (1.0 eq), acetone (1.0-1.1 eq), and p-toluenesulfonic acid monohydrate (2.0-3.0 eq).[4]
-
Reaction: Heat the mixture with swirling in a preheated oil bath at approximately 100°C for 5-10 minutes. The mixture will darken.[4]
-
Workup: Cool the reaction mixture to room temperature. Add water to the cooled mixture, which should cause the product to precipitate.
-
Isolation: Collect the crude product by filtration.
-
Purification: Wash the collected solid with water and dry under vacuum to yield the product. Further purification can be achieved by recrystallization if necessary.
Quantitative Data
The yield and purity of this compound are highly dependent on the chosen catalyst, solvent, and reaction temperature. The following table summarizes representative conditions and outcomes for Fischer syntheses of dimethyl-substituted indoles.
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine, Acetone | ZnCl₂ | Ethanol | Reflux | 1 | ~80 | [5] (analogue) |
| Phenylhydrazine, 3-Pentanone | p-TsOH·H₂O | None | 100 | 0.08 | 82 | [4] (analogue) |
| Phenylhydrazine HCl, Cyclopentanone | Acetic Acid | DMSO/H₂O | 110 | 0.33 | >90 | [2] (analogue) |
| Phenylhydrazine HCl, Butanone | None | THF (Microwave) | 150 | 0.25 | 95 | (analogue) |
Physical and Spectroscopic Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| Appearance | Crystals |
| Melting Point | 55-58 °C |
| CAS Number | 875-79-6 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the Fischer indole reaction.
Figure 2. General experimental workflow for this compound synthesis.
Conclusion
The Fischer indole synthesis provides a reliable and efficient pathway to this compound. The reaction can be tailored through the choice of acid catalyst and conditions, with modern variations offering solvent-free and rapid procedures suitable for high-throughput synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and optimize the production of this important heterocyclic compound for applications in drug discovery and chemical research.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions | CoLab [colab.ws]
- 3. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Synthesis of 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1,2-dimethylindole, a significant heterocyclic compound utilized as a building block in the development of pharmaceuticals and other advanced organic materials. This document details the mechanisms, experimental protocols, and comparative data for the most relevant synthetic methodologies.
Introduction
This compound is a derivative of indole (B1671886), an aromatic heterocyclic organic compound. The presence of methyl groups at the 1 and 2 positions of the indole ring imparts specific chemical properties that make it a valuable intermediate in organic synthesis. Its applications range from the synthesis of dyes and agrochemicals to its use as a crucial component in the development of novel therapeutic agents. This guide will focus on the core mechanisms of its formation, providing detailed procedural insights for its synthesis in a laboratory setting.
Synthetic Methodologies
The formation of this compound can be achieved through several synthetic pathways. The most prominent among these are the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the N-methylation of 2-methylindole (B41428). Each method offers distinct advantages and is suited for different starting materials and laboratory conditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] For the synthesis of this compound, N-methyl-N-phenylhydrazine and acetone (B3395972) are the logical starting materials.
Mechanism:
The reaction proceeds through several key steps:
-
Hydrazone Formation: N-methyl-N-phenylhydrazine reacts with acetone in the presence of an acid catalyst to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to form an ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination: Finally, a molecule of ammonia (B1221849) is eliminated to yield the aromatic indole ring.
Experimental Protocol:
A general procedure for the Fischer indole synthesis is as follows:
-
Reactant Mixture: In a round-bottom flask, combine N-methyl-N-phenylhydrazine (1.0 equivalent) and acetone (1.0-1.2 equivalents).[4]
-
Acid Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an appropriate solvent like glacial acetic acid or ethanol.[1][4]
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base if a strong acid was used. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method for indole formation, which involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[5] For the synthesis of this compound, the reaction would typically involve N-methylaniline and α-chloroacetone.
Mechanism:
The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through different pathways. A plausible mechanism involves:
-
Nucleophilic Substitution: N-methylaniline acts as a nucleophile and displaces the halogen from α-chloroacetone to form an α-(N-methylanilino)acetone intermediate.
-
Second Amination: A second molecule of N-methylaniline reacts with the carbonyl group of the intermediate to form a diamine species or an enamine.
-
Cyclization: An intramolecular electrophilic cyclization occurs, where the aniline (B41778) ring attacks the enamine or a related intermediate.
-
Aromatization: The cyclized intermediate then undergoes aromatization, typically with the elimination of a molecule of aniline or ammonia, to form the final indole product.
Experimental Protocol:
A general procedure for the Bischler-Möhlau synthesis is as follows:
-
Reaction Mixture: Heat a mixture of N-methylaniline (in excess) and α-chloroacetone.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, and in some cases, a catalyst like lithium bromide or microwave irradiation can be used to improve yields and reduce reaction times.[5]
-
Work-up and Purification: After the reaction is complete, the excess aniline is removed, often by distillation or extraction. The resulting crude product is then purified by column chromatography or recrystallization.
N-Methylation of 2-Methylindole
A straightforward approach to this compound is the direct methylation of the nitrogen atom of 2-methylindole. This method is often preferred due to the commercial availability of 2-methylindole and the high efficiency of N-alkylation reactions of indoles.
Mechanism:
The N-methylation of 2-methylindole typically proceeds via a nucleophilic substitution reaction.
-
Deprotonation: A base is used to deprotonate the nitrogen atom of 2-methylindole, forming a more nucleophilic indolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium amide (NaNH₂).
-
Nucleophilic Attack: The indolide anion then acts as a nucleophile and attacks the methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), in an Sₙ2 reaction.
Experimental Protocol (Using Sodium Hydride and Methyl Iodide):
-
Preparation: To a solution of 2-methylindole (1.0 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the indolide anion.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Let the reaction warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fischer Indole Synthesis | N-methyl-N-phenylhydrazine, Acetone | Polyphosphoric Acid | - | 100 | 15 min | ~70-80 | Theoretical |
| Bischler-Möhlau Synthesis | N-methylaniline, α-chloroacetone | - | Excess N-methylaniline | Reflux | Several hours | Variable | [5] |
| N-Methylation | 2-Methylindole, Methyl Iodide | Sodium Hydride | DMF | 0 to RT | ~2-4 h | High | General Protocol |
| N-Methylation | 2-Methylindole, Dimethyl Sulfate | Potassium Hydroxide | Acetone | Reflux | ~3 h | High | General Protocol |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ 7.55 (d, 1H, Ar-H), 7.25-7.05 (m, 3H, Ar-H), 6.30 (s, 1H, C3-H), 3.65 (s, 3H, N-CH₃), 2.40 (s, 3H, C2-CH₃) |
| ¹³C NMR (CDCl₃) | δ 137.5, 128.0, 120.5, 120.0, 119.5, 109.0, 100.5, 29.5 (N-CH₃), 13.0 (C2-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600, 1470 (C=C stretch), ~1330 (C-N stretch) |
| Mass Spectrometry (EI) | m/z 145 (M⁺), 130 (M-CH₃)⁺ |
Conclusion
This guide has outlined the principal synthetic routes for the formation of this compound, providing detailed mechanistic insights and general experimental protocols. The Fischer indole synthesis and Bischler-Möhlau synthesis represent classical methods for constructing the indole core, while the N-methylation of 2-methylindole offers a more direct and often higher-yielding alternative, contingent on the availability of the starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific laboratory capabilities. The provided data tables offer a convenient reference for the comparison of these methods and for the characterization of the final product.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylindole is an aromatic heterocyclic organic compound that belongs to the indole (B1671886) family. Possessing a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring with two methyl group substitutions, this compound serves as a valuable building block in organic synthesis.[1] Its unique structural characteristics impart a range of physical and chemical properties that make it a significant intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Pale yellow solid or crystals | [1] |
| Melting Point | 33 °C | [1] |
| Boiling Point | 260 °C | [1] |
| Density | 1.0165 g/cm³ | [1] |
Table 2: Solubility and Spectroscopic Data of this compound
| Property | Description | Reference(s) |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, chloroform, and acetone (B3395972). | [1] |
| ¹H NMR Spectroscopy | Spectra available, with characteristic peaks for aromatic and methyl protons. | [3] |
| ¹³C NMR Spectroscopy | Spectra available, showing distinct signals for the carbon atoms in the indole ring system and methyl groups. | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to C-H, C=C, and C-N bonds within the molecule. | [4] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed, along with characteristic fragmentation patterns. | [3] |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[3][5]
Reaction Scheme:
N-methylphenylhydrazine + Acetone → this compound + NH₃ + H₂O
Materials:
-
N-methylphenylhydrazine
-
Acetone
-
Glacial Acetic Acid (as catalyst and solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve N-methylphenylhydrazine in glacial acetic acid.
-
Add a molar excess of acetone to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate using a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.
Spectroscopic Analysis Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two KBr plates.[7][8]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum, ensuring detection of the molecular ion peak and major fragment ions.
Mandatory Visualizations
Experimental and Analytical Workflows
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Biological Activity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Recent studies have identified this compound as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes, including xenobiotic metabolism and immune responses.[1] The canonical AhR signaling pathway is initiated by ligand binding in the cytoplasm, followed by translocation to the nucleus and subsequent gene transcription.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Conclusion
This compound is a heterocyclic compound with well-defined physical and chemical properties that make it a versatile intermediate in organic synthesis. Its preparation via the Fischer indole synthesis is a standard and effective method. The spectroscopic techniques of NMR, IR, and MS are essential for its characterization. Furthermore, its role as a ligand for the Aryl Hydrocarbon Receptor highlights its potential for biological activity and warrants further investigation in the context of drug discovery and development. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Automated extraction of chemical synthesis actions from experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Dimethylindole
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Dimethylindole. Designed for researchers, scientists, and professionals in drug development, this document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and illustrates the structural relationships through a Graphviz diagram.
Spectral Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.44 - 7.39 | m | 2H | H-4, H-7 |
| 6.92 - 6.89 | m | 2H | H-5, H-6 |
| 6.15 | s | 1H | H-3 |
| 3.63 | s | 3H | N-CH₃ |
| 2.34 | s | 3H | C₂-CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 136.57 | C-7a |
| 135.5 | C-2 |
| 128.3 | C-3a |
| 120.5 | C-5 |
| 119.8 | C-6 |
| 118.8 | C-4 |
| 108.7 | C-7 |
| 100.2 | C-3 |
| 29.5 | N-CH₃ |
| 12.9 | C₂-CH₃ |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal signal interference in the spectral regions of interest. Chloroform-d (CDCl₃) is a common choice.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent does not contain TMS, a small amount can be added.
2.2 NMR Spectrometer Setup and Data Acquisition
The following steps are performed on a modern NMR spectrometer, such as a Bruker Avance series instrument.[1][2][3][4]
-
Instrument Preparation:
-
Insert the sample tube into the spinner turbine and adjust the depth using a sample gauge.
-
Place the sample in the NMR magnet.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks. This can be done manually or automatically.
-
-
Tuning and Matching:
-
Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
2.3 Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the solvent peak or the internal standard (TMS at 0 ppm).
-
Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Visualization of Structural Connectivity
The following diagram, generated using the DOT language, illustrates the logical relationship of the key structural features of this compound as determined by NMR spectroscopy.
Caption: Structural components of this compound identified by NMR.
References
Mass Spectrometry Analysis of 1,2-Dimethylindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Dimethylindole, a heterocyclic compound of interest in organic synthesis and drug discovery. This document outlines key quantitative data, detailed experimental protocols, and visual representations of analytical workflows and fragmentation patterns to support researchers in their analytical endeavors.
Core Data Presentation
The mass spectral data for this compound, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below. The data highlights the characteristic molecular ion and the principal fragment ions, which are crucial for its identification and structural elucidation.
Table 1: Key Mass Spectral Data for this compound
| Ion Description | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| Molecular Ion [M]+• | 145 | 99.9 |
| [M-H]+ | 144 | 95.1 |
| [M-CH3]+ | 130 | Not specified |
| [M-C2H3N]+ | 115 | 13.5 |
| Phenyl Cation [C6H5]+ | 77 | 13.0 |
Data sourced from NIST and PubChem databases.[1][2]
Experimental Protocols
While specific, validated protocols for this compound are not extensively published, the following methodologies are based on established practices for the analysis of indole (B1671886) derivatives and can be adapted for this compound.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Dissolve a known quantity of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the instrument.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is recommended.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Mode: Splitless
-
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is advantageous for analyzing less volatile derivatives or for achieving higher sensitivity and selectivity, particularly in complex matrices.[3][5]
-
Sample Preparation: Prepare samples as described for GC-MS. For biological matrices, a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.[3]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a chemical standard like this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound under Electron Ionization (EI) primarily involves the loss of a hydrogen radical followed by the loss of a methyl group or rearrangement. The proposed pathway is depicted below.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]
An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-dimethylindole, a heterocyclic compound of interest in organic synthesis and pharmaceutical research. The document details the characteristic vibrational modes of the molecule, outlines standard experimental protocols for spectral acquisition, and presents a logical workflow for analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.
For this compound (C₁₀H₁₁N), IR spectroscopy is instrumental in confirming its structural integrity. Key features include the aromatic C-H and C=C vibrations of the indole (B1671886) ring, the aliphatic C-H vibrations of the two methyl groups, and the characteristic C-N stretching modes. Notably, the spectrum of this compound is distinguished from that of unsubstituted indole by the presence of N-CH₃ vibrations and the absence of the N-H stretching band typically seen around 3400 cm⁻¹.
Quantitative Infrared Spectral Data
The infrared spectrum of this compound can be divided into several key regions. The table below summarizes the expected absorption bands and their corresponding vibrational assignments. These assignments are based on the known frequencies for indole derivatives and aromatic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching (from the benzene (B151609) ring).[1][2] |
| 3000 - 2850 | Medium | Aliphatic C-H stretching (symmetric and asymmetric from N-CH₃ and C-CH₃ groups).[3] |
| 1620 - 1450 | Strong to Medium | Aromatic C=C ring stretching vibrations.[1][2] |
| 1470 - 1440 | Medium | C-H asymmetric bending in methyl (CH₃) groups. |
| 1380 - 1370 | Medium | C-H symmetric bending in methyl (CH₃) groups. |
| 1350 - 1250 | Medium to Strong | C-N stretching vibrations. |
| Below 1000 | Variable | C-H out-of-plane bending (=C-H) and other fingerprint region vibrations.[1] |
Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols for FTIR Analysis
The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several well-established techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
This classic transmission method involves dispersing the sample within a matrix of KBr, which is transparent to infrared radiation.[4]
Apparatus and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
Procedure:
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.[5] Grind the mixture thoroughly for several minutes to reduce the particle size and ensure homogeneous distribution.[6]
-
Pellet Formation: Transfer the fine powder into a pellet die.
-
Pressing: Place the die into a hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[7] The pressure causes the KBr to fuse into a transparent or translucent disc containing the sample.[6]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum using a pure KBr pellet should be recorded separately for correction.[5]
ATR is a popular modern technique that requires minimal to no sample preparation, making it rapid and efficient for analyzing solid samples directly.[8][9]
Apparatus and Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
Procedure:
-
Background Scan: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal surface. This accounts for any ambient atmospheric or instrumental absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to press the sample firmly against the crystal.[9] This ensures good optical contact, which is essential for creating the evanescent wave that penetrates the sample.[10][11]
-
Data Acquisition: Collect the IR spectrum. The IR beam is directed through the crystal and reflects off the internal surface, interacting with the sample at the point of contact.[10] The resulting attenuated beam is directed to the detector.[11]
-
Cleaning: After the measurement, retract the pressure clamp and thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the infrared spectrum of this compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By identifying characteristic absorption bands corresponding to its aromatic and aliphatic components, researchers can efficiently verify the identity and purity of the compound. The choice between KBr and ATR sample preparation methods allows for flexibility depending on the analytical requirements, with ATR offering a significant advantage in speed and simplicity. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the synthesis, analysis, and application of this important indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Infrared Spectroscopy (IR) - Overview & Interpretation | PPTX [slideshare.net]
- 4. What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Achieve High-Quality Ftir Spectra With Ease - Kintek Press [kinteksolution.com]
- 5. shimadzu.com [shimadzu.com]
- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 7. azom.com [azom.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. s4science.at [s4science.at]
An In-depth Technical Guide to the Solubility of 1,2-Dimethylindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Dimethylindole, a heterocyclic organic compound of interest in pharmaceutical and chemical synthesis. Due to a lack of extensive published quantitative data on its solubility in various organic solvents, this document summarizes the available qualitative information and presents detailed experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound (CAS No. 875-79-6) is a derivative of indole (B1671886) with the molecular formula C₁₀H₁₁N. Its structure, featuring a fused bicyclic system of a benzene (B151609) and a pyrrole (B145914) ring with two methyl substitutions, influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in reaction chemistry, formulation development, and purification processes.
Solubility Profile of this compound
Current literature and chemical databases provide limited quantitative solubility data for this compound in organic solvents. The available information is primarily qualitative, indicating its general behavior in different solvent classes.
Qualitative Solubility:
This compound is generally described as being soluble in several common organic solvents. This is attributed to its predominantly non-polar, hydrocarbon-like structure.[1] Solvents in which it is reported to be soluble include:
Conversely, it exhibits poor or slight solubility in water due to its hydrophobic nature.[1]
Quantitative Solubility Data:
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in the aforementioned organic solvents. However, a single quantitative value for its solubility in water has been reported.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Solvent Class | Solubility (at standard conditions) |
| Water | Protic | 311 mg/L[2] |
| Ethanol | Protic Alcohol | Soluble[1] |
| Dichloromethane | Halogenated Hydrocarbon | Soluble |
| Chloroform | Halogenated Hydrocarbon | Soluble[1] |
| Acetone | Ketone | Soluble[1] |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility data for this compound in specific organic solvents of interest, this section outlines detailed methodologies for common and reliable experimental techniques.
3.1. Equilibrium and Kinetic Solubility
It is important to distinguish between thermodynamic (equilibrium) and kinetic solubility.
-
Thermodynamic solubility is the concentration of a solute in a saturated solution when the solid phase is in equilibrium with the solution phase. The shake-flask method is the gold standard for determining this value.[3]
-
Kinetic solubility refers to the concentration at which a compound, often dissolved in a stock solvent like DMSO first, precipitates when added to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[3]
The following protocols focus on determining the thermodynamic solubility.
3.2. Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[3][4]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the resulting saturated solution is then determined.
Apparatus and Materials:
-
This compound (solid)
-
Solvent of interest
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for concentration measurement (e.g., UV/Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a conical flask or vial. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent.
-
Seal the container to prevent solvent evaporation.
-
Place the container in an orbital shaker or on a magnetic stirrer, maintaining a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).
-
Once equilibrium is established, allow the mixture to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then filter it using a syringe filter chemically compatible with the solvent.
-
Accurately dilute the filtered saturated solution to a concentration within the working range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (see sections 3.3, 3.4, or 3.5).
-
Calculate the solubility by taking the dilution factor into account. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
3.3. Gravimetric Analysis
Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid solute.[5][6][7][8]
Procedure:
-
Prepare a saturated solution of this compound using the shake-flask method described above.
-
Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's boiling point can be used.
-
Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (below the melting point of this compound) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
The weight of the solute is the final weight of the dish minus the initial tare weight.
-
Calculate the solubility by dividing the mass of the solute by the volume of the solution used.
3.4. UV/Vis Spectrophotometry
Principle: This technique relies on the absorption of ultraviolet or visible light by the solute, as described by the Beer-Lambert Law.[9][10] A calibration curve of absorbance versus concentration is first established using standard solutions of known concentrations.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV/Vis spectrophotometer to find the wavelength at which it shows maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent.
-
Perform a series of accurate serial dilutions to obtain several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution using the shake-flask method.
-
Accurately dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Solubility: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in that solvent.
3.5. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[11][12][13] Similar to UV/Vis spectroscopy, it requires the generation of a standard curve.
Procedure:
-
Develop an HPLC Method: Develop a suitable HPLC method (e.g., reverse-phase HPLC with a C18 column) that can effectively separate this compound from any potential impurities. The mobile phase should be chosen to ensure good peak shape and retention time. A UV detector is commonly used.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (this can be the mobile phase).
-
Create a series of standard solutions by serial dilution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve and determine its linear equation.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution using the shake-flask method.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area for this compound.
-
-
Calculate Solubility: Use the calibration curve equation to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. parchem.com [parchem.com]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. britannica.com [britannica.com]
- 8. scribd.com [scribd.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylindole is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules.[1][2] Its unique bicyclic structure, composed of a fused benzene (B151609) and pyrrole (B145914) ring, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [5] |
| Melting Point | 55-58 °C | [4] |
| Boiling Point | 280 °C | [6] |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and dichloromethane | [3][6] |
| Vapor Pressure | 0.01 mmHg | [5] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR | Spectral data available. |
| Mass Spec. | Key fragments observed at m/z 145 (M+), 144, 115, 77.[5] |
Reactivity Profile
This compound exhibits a rich and varied reactivity profile, primarily centered around the electron-rich pyrrole ring. It readily participates in electrophilic substitution reactions and can also undergo oxidation and reduction under specific conditions.
Electrophilic Aromatic Substitution
The indole (B1671886) nucleus is highly susceptible to electrophilic attack, with substitution preferentially occurring at the C3 position. The presence of methyl groups at the N1 and C2 positions influences the regioselectivity and reactivity of the molecule.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. In the case of this compound, this reaction provides a straightforward route to this compound-3-carboxaldehyde, a valuable synthetic intermediate.
Reaction Workflow:
Figure 1: General workflow for the Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Synthesis of this compound-3-carboxaldehyde [7]
This protocol is adapted from the general procedure for the Vilsmeier-Haack formylation of indoles.
-
In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add an equimolar amount of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Dissolve this compound in anhydrous DMF.
-
Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 85-90 °C for 5-8 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Neutralize the mixture with a saturated sodium carbonate solution until a solid precipitates.
-
Filter the solid, wash with water, and dry to obtain this compound-3-carboxaldehyde.
Quantitative Data:
| Reactant | Product | Yield | Reference |
| This compound | This compound-3-carboxaldehyde | High (exact yield not specified for this specific substrate in the cited literature) | [7] |
Oxidation
This compound is susceptible to oxidation, particularly by strong oxidizing agents. The outcome of the oxidation can vary depending on the oxidant and reaction conditions.
Experimental Protocol: Oxidation with Potassium Permanganate (B83412)
This is a general procedure for the oxidation of organic compounds and can be adapted for this compound.
-
Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) dropwise with vigorous stirring.
-
Monitor the reaction by observing the disappearance of the purple color of the permanganate.
-
Once the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite solution).
-
Filter the manganese dioxide precipitate.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the product.
Note: The specific oxidation products of this compound with KMnO₄ are not detailed in the provided search results and would require experimental characterization.
Reduction
The pyrrole ring of this compound can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative under catalytic hydrogenation conditions.
Logical Relationship for Catalytic Hydrogenation:
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
The Electronic Properties of the 1,2-Dimethylindole Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of the 1,2-dimethylindole ring system. This important heterocyclic scaffold is a key component in a variety of functional materials and pharmacologically active compounds. Understanding its electronic behavior is crucial for the rational design of novel molecules in the fields of organic electronics and medicinal chemistry. This document summarizes key spectroscopic and electrochemical characteristics, outlines relevant experimental protocols, and provides visualizations of the underlying principles.
Spectroscopic Properties
The electronic absorption and emission spectra of indole (B1671886) derivatives are characterized by transitions between π-orbitals of the aromatic system. The position and intensity of these transitions are sensitive to the substitution pattern on the indole ring and the solvent environment.
UV-Vis Absorption Spectroscopy
Fluorescence Spectroscopy
Indole derivatives are often fluorescent, and their emission properties are also influenced by the nature of the substituents and the polarity of the solvent. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for applications in fluorescence imaging and sensing. The quantum yield is determined relative to a standard with a known quantum yield.[1]
Table 1: Illustrative Photophysical Data for Indole Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| Indole | Water | 285 | 340-350 | 0.264[2] |
| 3-Methylindole | Water | 280 | 365 | 0.347[2] |
| L-Tryptophan | Water | 280 | 340-350 | 0.145[2] |
Note: This table provides data for related indole compounds to illustrate typical values. Specific experimental data for this compound is not available in the reviewed literature.
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of this compound provides direct insight into its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the electron-donating and electron-accepting properties of the molecule, which in turn govern its reactivity and its suitability for applications in organic electronics.
Cyclic voltammetry is a powerful technique to probe the redox potentials of a molecule. The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level.
Table 2: Electrochemical Data and Frontier Orbital Energies (Illustrative for Indole Derivatives)
| Compound | Oxidation Potential (Eox vs. Fc/Fc+) | Reduction Potential (Ered vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| Indole Derivative A | Value | Value | Calculated Value | Calculated Value |
| Indole Derivative B | Value | Value | Calculated Value | Calculated Value |
Note: This table is a template. Specific experimental cyclic voltammetry data for this compound is not available in the reviewed literature. The values would be determined experimentally.
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram using the following empirical formulas:
EHOMO = -e (Eoxonset + 4.8) (eV) ELUMO = -e (Eredonset + 4.8) (eV)
Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, relative to the Fc/Fc+ redox couple.
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)[1]
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. Prepare a similar series of dilutions for the quantum yield standard.
-
UV-Vis Absorption Measurement: Record the absorption spectrum of each dilution for both the sample and the standard. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Emission Measurement: Excite the sample and standard solutions at the same wavelength, preferably at the λabs of the sample. Record the emission spectra, ensuring the emission is collected over the entire fluorescence range.
-
Quantum Yield Calculation: The relative fluorescence quantum yield (Φf) is calculated using the following equation[1]:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
A plot of integrated fluorescence intensity versus absorbance for the series of dilutions should be linear, and the gradient of this plot can be used for a more accurate calculation.[1]
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of this compound and estimate the HOMO and LUMO energy levels.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the solvent containing the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Measurement: Assemble the three-electrode cell and connect it to the potentiostat. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically 50-100 mV/s.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction peaks. If a ferrocene/ferrocenium (Fc/Fc⁺) internal standard is used, reference the potentials to the Fc/Fc⁺ couple. Calculate the HOMO and LUMO energies using the equations provided in Section 2.
Computational Chemistry
Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and properties of molecules like this compound. These calculations can provide valuable information that complements experimental data.
Methodology for DFT Calculations
A common approach for studying the electronic properties of indole derivatives involves geometry optimization followed by the calculation of molecular orbitals and electronic transitions.
Protocol:
-
Geometry Optimization: The molecular structure of this compound is optimized using a functional such as B3LYP with a basis set like 6-31G(d,p).[3]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated. The HOMO-LUMO energy gap is a key parameter related to the chemical reactivity and electronic transitions of the molecule.[4]
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry. This provides information about the vertical excitation energies and oscillator strengths of the electronic transitions.[3]
Applications in Drug Development and Materials Science
The electronic properties of the this compound scaffold are directly relevant to its application in various scientific fields. In drug development, the electron density distribution and HOMO/LUMO energies can influence how the molecule interacts with biological targets. For instance, the ability to participate in charge-transfer interactions or to be metabolized via oxidative processes is governed by its electronic nature.
In materials science, this compound can serve as a building block for larger conjugated systems used in organic electronics.[5] The HOMO and LUMO levels determine the charge injection and transport properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunability of these electronic properties through further chemical modification makes the this compound core a versatile platform for the design of new functional materials.
Conclusion
This technical guide has provided a framework for understanding and characterizing the electronic properties of the this compound ring system. While specific experimental data for this molecule is limited in the current literature, the methodologies for its determination through spectroscopic, electrochemical, and computational techniques are well-established. The provided protocols and illustrative data for related indole derivatives offer a solid foundation for researchers and professionals to explore the potential of this compound in their respective fields. Further experimental investigation into the precise electronic characteristics of this compound is warranted to fully unlock its potential in the development of advanced materials and therapeutic agents.
References
Methodological & Application
The Versatility of 1,2-Dimethylindole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethylindole is a versatile heterocyclic building block extensively utilized in organic synthesis to construct a diverse array of complex molecules.[1][2] Its unique structural features, particularly the nucleophilic C3 position and the N-methyl group, allow for regioselective functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][3] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including electrophilic substitution at the C3-position and its use in condensation and cyclization reactions.
Key Applications of this compound
This compound serves as a crucial starting material for the synthesis of several important classes of organic compounds:
-
3-Functionalized Indoles: The electron-rich nature of the indole (B1671886) ring facilitates electrophilic substitution, predominantly at the C3 position. This allows for the introduction of various functional groups, leading to the formation of valuable intermediates.[4][5]
-
Bis(indolyl)methanes (BIMs): These compounds, characterized by two indole moieties linked by a methylene (B1212753) bridge, exhibit a wide range of biological activities. This compound readily undergoes condensation reactions with aldehydes and ketones to yield BIMs.[6][7]
-
Carbazoles: The indole core of this compound can be annulated to form carbazole (B46965) derivatives, which are important structural motifs in many natural products and functional materials.[1][8]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions utilizing this compound. All quantitative data is summarized in the subsequent tables for ease of comparison.
C3-Functionalization: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of this compound, this reaction proceeds with high regioselectivity at the C3 position.[9]
Protocol: Synthesis of 3-Acetyl-1,2-dimethylindole
A detailed protocol for the Friedel-Crafts acylation of this compound using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst has been reported to proceed with high yield.[9]
Experimental Procedure:
-
To a solution of this compound (1 mmol) in a suitable solvent, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst.
-
Add the acylating agent, such as benzoyl chloride (1.2 mmol).
-
The reaction mixture is then stirred at a specified temperature and for a set duration to ensure complete conversion.
-
Upon completion, the reaction is worked up by standard procedures, and the product is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | [9] |
| Acylating Agent | Benzoyl Chloride | [9] |
| Catalyst | DBN | [9] |
| Yield | 88% | [9] |
C3-Functionalization: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indoles.[10] This reaction introduces a formyl group at the C3 position of this compound.[3]
Protocol: Synthesis of this compound-3-carboxaldehyde
The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Procedure: [11]
-
The Vilsmeier reagent is prepared by the slow addition of POCl₃ to ice-cold DMF.
-
A solution of this compound in DMF is then added dropwise to the Vilsmeier reagent at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for a specified time to ensure the completion of the reaction.
-
The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagents | POCl₃, DMF | [11] |
| Reaction Time | 6.5 hours | [11] |
| Yield | 77% (General Procedure) | [11] |
Synthesis of Bis(1,2-dimethylindolyl)methanes
The condensation of this compound with aldehydes in the presence of a catalyst provides a straightforward route to bis(indolyl)methanes. A variety of catalysts can be employed to promote this reaction.[6]
Protocol: Synthesis of Bis(1,2-dimethylindolyl)methanes
This protocol describes a general method for the synthesis of bis(indolyl)methanes using a catalytic amount of an imidazolium (B1220033) salt.[4]
Experimental Procedure: [4]
-
To a solution of this compound (2 mmol) and an aldehyde (1 mmol) in dichloromethane, add a catalytic amount of an imidazolium salt.
-
The reaction mixture is stirred at room temperature for the appropriate time, monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Aldehyde | Aromatic or Aliphatic Aldehyde | [4] |
| Catalyst | Imidazolium Salt | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | Room Temperature | [4] |
| Yield | Excellent (General) | [4] |
Synthesis of Carbazoles
Carbazole derivatives can be synthesized from this compound through palladium-catalyzed intramolecular C-H amination or C-H carbonation strategies.[1] These methods provide an efficient route to this important class of heterocyclic compounds.
Protocol: Palladium-Catalyzed Synthesis of Carbazoles
A general strategy involves the palladium-catalyzed intramolecular C-H amination of N-acetyl 2-aminobiphenyl (B1664054) derivatives.[1] A similar strategy can be envisioned starting from a suitably functionalized this compound derivative.
Conceptual Workflow:
-
Precursor Synthesis: Synthesize a suitable precursor from this compound, for example, by introducing an N-acetyl-2-aminophenyl group at the C3 position.
-
Palladium-Catalyzed Cyclization: Subject the precursor to palladium-catalyzed intramolecular C-H amination conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and an oxidant.[12]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up, and the desired carbazole product is purified.
| Parameter | General Conditions | Reference |
| Catalyst | Pd(OAc)₂ | [12] |
| Co-oxidant | Cu(OAc)₂ | [12] |
| Solvent | Toluene | [12] |
| Temperature | 120 °C | [12] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the preparation of a variety of important molecular scaffolds, including functionalized indoles, bis(indolyl)methanes, and carbazoles. The ability to selectively functionalize the C3 position and utilize the indole core in cyclization reactions makes this compound an indispensable tool for researchers in synthetic chemistry and drug discovery. The provided methodologies offer a foundation for the development of novel compounds with potential applications in various scientific fields.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Development of an imidazole salt catalytic system for the preparation of bis(indolyl)methanes and bis(naphthyl)methane | PLOS One [journals.plos.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Carbazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Functionalized Indoles from 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-functionalized indoles, utilizing 1,2-dimethylindole as a starting material. The C3 position of the indole (B1671886) ring is a primary site for electrophilic substitution, making it a key target for functionalization in the development of various biologically active compounds and pharmaceuticals. The protocols herein describe three fundamental reactions for achieving this: the Vilsmeier-Haack formylation, Friedel-Crafts acylation, and the Mannich reaction.
Vilsmeier-Haack Formylation: Synthesis of 3-Formyl-1,2-dimethylindole
The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the indole ring.[3][4]
Reaction Pathway
References
Application Notes and Protocols: Preparation of Carbazoles from 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazoles are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. Their planar and electron-rich nature makes them valuable scaffolds in drug discovery and materials science. This document provides detailed protocols for the synthesis of carbazole (B46965) derivatives starting from 1,2-dimethylindole, a readily available building block. The methodologies described herein focus on a robust and versatile approach involving the formation of a vinylindole intermediate followed by a Diels-Alder reaction and subsequent aromatization.
Carbazole and its derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. The ability to synthesize a variety of substituted carbazoles is therefore of great interest to medicinal chemists for the development of new therapeutic agents.
Synthetic Strategy Overview
The primary strategy detailed in these notes for the preparation of carbazoles from this compound involves a two-step process:
-
Synthesis of a 3-vinylindole derivative from this compound: This key intermediate is typically formed through a condensation reaction.
-
Diels-Alder Reaction and Aromatization: The 3-vinylindole acts as a diene in a [4+2] cycloaddition reaction with a suitable dienophile. The resulting tetrahydrocarbazole adduct is then aromatized to the final carbazole product.
This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both the indole (B1671886) nucleus and the newly formed benzene (B151609) ring, depending on the choice of starting materials and dienophiles.
Experimental Protocols
Protocol 1: Synthesis of a Polyfunctionalized Carbazole via a Domino Diels-Alder Reaction
This protocol describes a one-pot, two-step synthesis of a polyfunctionalized carbazole from a 3-vinylindole derivative generated in situ from a precursor derived from this compound.[1]
Step 1: Synthesis of the 3-Vinylindole Precursor (Illustrative Example)
While the provided literature does not detail the synthesis from this compound itself, a common method to generate the necessary 3-(indol-3-yl)propan-1-one precursor involves a Friedel-Crafts acylation or similar C3-functionalization of the indole ring. For the purpose of this protocol, we will assume the availability of a suitable precursor derived from this compound.
Step 2: One-Pot Domino Diels-Alder Reaction and Aromatization
Materials:
-
3-(1,2-dimethyl-1H-indol-3-yl)-1,3-diphenylpropan-1-one (or similar precursor)
-
Chalcone (B49325) (or other suitable dienophile)
-
p-Toluenesulfonic acid (p-TsOH)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of the 3-(1,2-dimethyl-1H-indol-3-yl)-1,3-diphenylpropan-1-one precursor (1.0 eq) and chalcone (1.2 eq) in acetonitrile, add p-toluenesulfonic acid (0.2 eq).
-
Stir the reaction mixture at room temperature and monitor the in situ formation of the 3-vinylindole intermediate by thin-layer chromatography (TLC).
-
Once the formation of the 3-vinylindole is complete, add DDQ (2.5 eq) to the reaction mixture.
-
Continue stirring at room temperature until the aromatization to the carbazole is complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired polyfunctionalized carbazole.
Quantitative Data Summary (Illustrative)
| Precursor (R-group on Indole N) | Dienophile | Product | Yield (%) |
| Methyl | 4'-Methylchalcone | 1,8-Dimethyl-9-methyl-2,4-diphenyl-5-(p-tolyl)carbazole | 75 |
| Methyl | 4'-Methoxychalcone | 5-(4-Methoxyphenyl)-1,8-dimethyl-9-methyl-2,4-diphenylcarbazole | 72 |
| Methyl | 4'-Chlorochalcone | 5-(4-Chlorophenyl)-1,8-dimethyl-9-methyl-2,4-diphenylcarbazole | 78 |
Note: The yields are illustrative and based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of Annelated Carbazoles via Diels-Alder Reaction of 2-Vinylindoles
This protocol outlines the synthesis of carbazoles through the Diels-Alder reaction of a pre-formed 2-vinylindole derivative.[2] Although the specific example starts from 4,7-dihydroindole, the principle can be adapted for derivatives of this compound.
Step 1: Synthesis of the 2-Vinylindole from a this compound Derivative
This step would typically involve a Wittig-type reaction or a palladium-catalyzed cross-coupling reaction on a suitable functionalized this compound (e.g., a 2-halo or 2-formyl derivative).
Step 2: Diels-Alder Reaction and Aromatization
Materials:
-
Functionalized 2-vinyl-1-methylindole derivative
-
Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Toluene or other suitable high-boiling solvent
-
Oxidizing agent (e.g., DDQ or air)
Procedure:
-
In a round-bottom flask, dissolve the 2-vinyl-1-methylindole derivative (1.0 eq) and the dienophile (1.1 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the progress of the cycloaddition by TLC.
-
Once the initial adduct is formed, add an oxidizing agent such as DDQ (1.2 eq) to facilitate aromatization. Alternatively, for some substrates, aromatization may occur spontaneously upon heating or via air oxidation.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.
Visualization of Methodologies
Diels-Alder Approach to Carbazole Synthesis
Caption: Workflow for carbazole synthesis via a Diels-Alder reaction of a vinylindole intermediate.
Spectroscopic Data of a Representative Carbazole
1,8-Dimethyl-9H-carbazole
¹H NMR (Nuclear Magnetic Resonance): A characteristic broad singlet for the N-H proton is typically observed between δ 10.5 and 11.2 ppm.[3] The aromatic protons will show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm), and the methyl groups will appear as singlets in the aliphatic region (typically δ 2.0-2.5 ppm).
¹³C NMR (Nuclear Magnetic Resonance): The quaternary carbon at position 9a and 9b typically appears in the range of 138-142 ppm.[3] Aromatic carbons will have signals between δ 110 and 140 ppm, while the methyl carbons will resonate at lower field strengths.
Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 195.[3] Common fragmentation patterns include the loss of a methyl radical.[3]
Infrared (IR) Spectroscopy: Key vibrational bands include those for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[3]
Applications in Drug Development
Carbazole derivatives are of significant interest in drug discovery due to their wide range of biological activities. The ability to synthesize diverse carbazole libraries from readily available starting materials like this compound is crucial for structure-activity relationship (SAR) studies.
Signaling Pathway Involvement (Illustrative Example):
Some carbazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, certain carbazoles can act as inhibitors of protein kinases or interfere with DNA replication by inhibiting topoisomerases.
Caption: Inhibition of a protein kinase signaling pathway by a carbazole derivative.
The synthetic protocols outlined in this document provide a foundation for the generation of novel carbazole-based compounds for screening and development as potential therapeutic agents. The versatility of the Diels-Alder approach allows for the systematic modification of the carbazole scaffold to optimize biological activity and pharmacokinetic properties.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1,8-Dimethyl-9H-carbazole | 6558-83-4 [smolecule.com]
- 4. 1,8-Dimethyl-9H-carbazole | C14H13N | CID 12733085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The Indole Scaffold in GSK-3β Inhibitor Synthesis
The broader class of indole (B1671886) and oxindole (B195798) derivatives has been extensively investigated for GSK-3β inhibition, demonstrating the potential of this heterocyclic system in designing potent inhibitors. However, the specific contribution and synthetic routes involving the 1,2-dimethylindole core remain underexplored or are part of proprietary research not publicly disclosed.
Therefore, this document will provide a general overview of the significance of the indole scaffold in GSK-3β inhibitor design, a hypothetical synthetic workflow based on common indole chemistry, and a template for the kind of experimental protocols and data presentation that would be expected. This will be supplemented with a detailed diagram of the GSK-3β signaling pathway to provide the necessary biological context for researchers in this field.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of potent and selective GSK-3β inhibitors is a significant focus of drug discovery efforts.
The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of protein residues and participate in various non-covalent interactions with biological targets. Numerous indole-containing compounds have been identified as potent inhibitors of various kinases, including GSK-3β. The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. While the direct use of this compound is not extensively documented, its structure provides a valuable starting point for the synthesis of novel GSK-3β inhibitors.
Hypothetical Synthetic Strategy
A plausible synthetic approach for utilizing this compound in the synthesis of GSK-3β inhibitors could involve functionalization at the C3 position, which is a common strategy for indole-based kinase inhibitors. A hypothetical workflow is presented below.
Caption: Hypothetical synthesis of a GSK-3β inhibitor from this compound.
Experimental Protocols (Template)
As specific protocols for this compound-based GSK-3β inhibitors are unavailable, this section provides a generalized template for the key experiments that would be necessary to characterize such compounds.
General Synthetic Procedure for this compound-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol), phosphorus oxychloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization or column chromatography to afford the desired this compound-3-carbaldehyde.
GSK-3β Kinase Inhibition Assay (Example Protocol)
This is a representative protocol and would need optimization for specific compounds.
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Assay Procedure:
-
A solution of the test compound is serially diluted in DMSO and then diluted in kinase buffer.
-
2.5 µL of the compound solution is added to the wells of a 384-well plate.
-
5 µL of a mixture containing the GSK-3β enzyme and the substrate peptide in kinase buffer is added to each well.
-
The plate is incubated at room temperature for 15-30 minutes.
-
To initiate the kinase reaction, 2.5 µL of ATP solution in kinase buffer is added to each well.
-
The plate is incubated at room temperature for 60-120 minutes.
-
To stop the reaction and detect the remaining ATP, 10 µL of the Kinase-Glo® reagent is added to each well.
-
The plate is incubated for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
The luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Data Presentation (Template)
Quantitative data for newly synthesized GSK-3β inhibitors would be summarized in a table for clear comparison.
| Compound ID | Structure | GSK-3β IC50 (nM) | Selectivity vs. other kinases (Fold) |
| Example-1 | [Chemical Structure] | Data | Data |
| Example-2 | [Chemical Structure] | Data | Data |
| Reference | [Chemical Structure] | Data | Data |
GSK-3β Signaling Pathway
GSK-3β is a key regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation at Ser9. Understanding these pathways is crucial for the development of targeted therapies.
Caption: Overview of key GSK-3β signaling pathways.
Application of 1,2-Dimethylindole in Nazarov Cyclization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nazarov cyclization is a powerful chemical reaction in organic synthesis for the formation of cyclopentenones from divinyl ketones.[1] The core of this reaction involves a 4π-electrocyclic ring closure of a pentadienyl cation.[1][2] Modern variations of this reaction, such as the interrupted Nazarov cyclization, have expanded its utility by trapping the cationic intermediate with various nucleophiles, thereby creating more complex molecular architectures.[3] Indoles, a privileged structural motif in medicinal chemistry, have emerged as effective carbon nucleophiles in these interrupted Nazarov reactions, leading to the formation of novel cyclopentenone-indole adducts.[4][5] This document provides a detailed overview of the application of substituted indoles, with a specific focus on the anticipated reactivity of 1,2-dimethylindole, in Nazarov cyclization reactions, including quantitative data from relevant studies and detailed experimental protocols.
Reaction Principle: The Interrupted Nazarov Cyclization with Indoles
The application of indoles in Nazarov cyclizations typically follows an "interrupted" pathway. The reaction is initiated by a Lewis or Brønsted acid, which catalyzes the formation of a pentadienyl cation from a suitable precursor, such as an allenyl vinyl ketone (generated in situ from a propargyl vinyl ketone). This cation then undergoes the characteristic 4π-electrocyclization to form a cyclopentenyl cation. Instead of the typical elimination of a proton to form a cyclopentenone, the cyclopentenyl cation is intercepted by the electron-rich indole (B1671886) at the C3 position. This process results in the formation of a new carbon-carbon bond and a cyclopentenone product bearing a quaternary α-carbon and a substituted indole moiety.[4]
Quantitative Data Summary
The efficiency of the interrupted Nazarov cyclization with indoles is sensitive to the electronic and steric properties of the indole nucleophile. The following table summarizes the results from key studies on the reaction of various substituted indoles with a pentadienyl cation precursor.
| Indole Derivative | Product | Overall Yield (%)[4] |
| Indole | 3-(Indol-3-yl)cyclopentenone derivative | 68 |
| 2-Methylindole (B41428) | 3-(2-Methylindol-3-yl)cyclopentenone derivative | 30 |
| 5-Methoxyindole | 3-(5-Methoxyindol-3-yl)cyclopentenone derivative | 72 |
| 5-Bromoindole | 3-(5-Bromoindol-3-yl)cyclopentenone derivative | 60 |
| 5-Carbomethoxyindole | 3-(5-Carbomethoxyindol-3-yl)cyclopentenone derivative | 48 |
| 5-Nitroindole | No Reaction | 0 |
| 2-Phenylindole (B188600) | No Reaction | 0 |
| 3-Methylindole (B30407) | No Reaction | 0 |
Inference on this compound:
Based on the available data, the reactivity of this compound in this interrupted Nazarov cyclization is expected to be low. The study by Basak and Tius notes that substitution at the C2 position of the indole is tolerated, but at the expense of efficiency, as seen in the significant drop in yield from indole (68%) to 2-methylindole (30%).[4] The authors attribute the lack of reactivity of 2-phenylindole and 3-methylindole to steric hindrance.[4] Given that this compound possesses substituents at both the C1 (N-methyl) and C2 (C-methyl) positions, it is highly probable that steric hindrance would prevent its effective participation as a nucleophile in trapping the cyclopentenyl cation. Therefore, significantly lower yields than that of 2-methylindole, or no reaction at all, would be anticipated.
Experimental Protocols
The following is a representative experimental protocol for the interrupted Nazarov cyclization with an indole, adapted from the work of Basak and Tius.[4] This protocol can be used as a starting point for investigating the reactivity of this compound.
General Procedure for the Scandium Triflate-Catalyzed Interrupted Nazarov Cyclization:
Materials:
-
Silyl (B83357) enol ether of the propargyl vinyl ketone (1.0 equiv)
-
Substituted Indole (e.g., this compound) (1.25 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (20 mol %)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the silyl enol ether of the propargyl vinyl ketone in anhydrous dichloromethane (0.35 M), add the substituted indole.
-
Add scandium(III) triflate to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(indol-3-yl)cyclopentenone derivative.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the interrupted Nazarov cyclization with this compound.
Mechanistic Pathway
Caption: Key steps in the interrupted Nazarov cyclization with an indole nucleophile.
Conclusion
The interrupted Nazarov cyclization provides a valuable route to complex cyclopentenone structures functionalized with an indole moiety. While a range of substituted indoles have been successfully employed as nucleophiles, the specific application of this compound is likely to be hampered by steric hindrance. The provided data on other 2-substituted indoles suggests that any potential product would be formed in low yields. The experimental protocol detailed herein serves as a robust starting point for researchers wishing to explore the reactivity of this compound or other sterically hindered indoles in this transformation. Further optimization of reaction conditions, such as the choice of Lewis acid and solvent, may be necessary to achieve synthetically useful yields with such challenging substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrupting the Nazarov Cyclization with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 1,2-dimethylindole, a key synthetic transformation for the derivatization of this important heterocyclic scaffold. The following sections describe four common and effective methods for introducing a variety of alkyl groups onto the nitrogen atom of the indole (B1671886) ring: classical N-alkylation with alkyl halides, phase-transfer catalysis, the Mitsunobu reaction, and reductive amination.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its N-alkylation provides access to a diverse range of compounds with potential biological activities and tailored physical properties. The choice of alkylation protocol depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. This document outlines four robust methods, providing detailed experimental procedures and comparative data to guide the selection of the most appropriate protocol for your specific research needs.
I. Classical N-Alkylation with Alkyl Halides
This is the most common and straightforward method for the N-alkylation of indoles. It involves the deprotonation of the indole nitrogen with a strong base, typically sodium hydride (NaH), in a polar aprotic solvent, followed by nucleophilic substitution with an alkyl halide.
Data Presentation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodomethane (B122720) | NaH | THF/DMF | 80 | 0.5 | 89[1] |
| Benzyl (B1604629) Bromide | NaH | THF/DMF | 80 | 0.5 | 91[1] |
| Ethyl Iodide | NaH | HMPA | RT | 8-15 | 92[2] |
| Allyl Bromide | NaH | HMPA | RT | 8-15 | 84[2] |
Note: Data for iodomethane and benzyl bromide are from the N-alkylation of the closely related 2,3-dimethylindole. HMPA = Hexamethylphosphoramide.
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Methanol
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate (B1210297)
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-benzyl-1,2-dimethylindole.
Workflow Diagram
Caption: Classical N-Alkylation Workflow
II. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable alternative that avoids the use of strong, moisture-sensitive bases like sodium hydride. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the indole anion from the solid or aqueous phase to the organic phase where the alkylation occurs.
Data Presentation
| Alkyl Halide | Base | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Various Alkyl Halides | 50% aq. NaOH | Bu₄N⁺HSO₄⁻ | Benzene | RT | - | 78-98[1] |
| Benzyl Bromide | 50% aq. KOH | TBAB | Toluene | RT | 18 | 96[3] |
Note: Data is for the N-alkylation of indole and hydantoins, as specific data for this compound was not available. TBAB = Tetrabutylammonium (B224687) bromide.
Experimental Protocol: N-Allylation of this compound under PTC
Materials:
-
This compound
-
Allyl Bromide
-
Potassium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) and tetrabutylammonium bromide (0.02 eq.) in toluene, add a 50% aqueous solution of potassium hydroxide.
-
Add allyl bromide (3.0 eq.) to the vigorously stirred biphasic mixture at room temperature.
-
Continue stirring vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-allyl-1,2-dimethylindole.
Workflow Diagram
Caption: Phase-Transfer Catalysis Workflow
III. Mitsunobu Reaction
The Mitsunobu reaction offers a mild method for N-alkylation using an alcohol as the alkylating agent. The reaction proceeds via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter, in the presence of a phosphine (B1218219) and an azodicarboxylate.[4]
Data Presentation
| Alcohol | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) |
| Primary or Secondary Alcohol | PPh₃ | DEAD or DIAD | THF | 0 to RT | 6-8 |
Note: This is a general protocol for the Mitsunobu reaction with N-heteroaryls, as specific quantitative data for this compound was not available.[5][6]
Experimental Protocol: N-Ethylation of this compound
Materials:
-
This compound
-
Anhydrous Ethanol (B145695)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl Azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a solution of this compound (1.0 eq.), anhydrous ethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding N-ethyl-1,2-dimethylindole.
Signaling Pathway Diagram
Caption: Mitsunobu Reaction Mechanism
IV. Reductive Amination
Reductive amination provides a route to N-alkylated indoles from aldehydes or ketones. The indole and carbonyl compound first form an intermediate which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (B8407120).
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) |
| Aldehyde or Ketone | NaBH(OAc)₃ | DCE or THF | RT | 1-24 |
Note: This is a general protocol for reductive amination, as specific quantitative data for this compound was not available.[7][8]
Experimental Protocol: N-Methylation of this compound
Materials:
-
This compound
-
Formaldehyde (B43269) (37% in water)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) and formaldehyde (1.2 eq.) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford N-methyl-1,2-dimethylindole.
Workflow Diagram
Caption: Reductive Amination Workflow
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: The Role of 1,2-Dimethylindole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2-dimethylindole as a versatile building block in the synthesis of various agrochemicals. The unique chemical properties of the indole (B1671886) scaffold make it a valuable precursor for the development of novel plant growth regulators, herbicides, and fungicides.
Synthesis of Acyl-Indole Derivatives as Potential Agrochemical Intermediates via Friedel-Crafts Acylation
The Friedel-Crafts acylation of this compound provides a direct method for the introduction of an acyl group at the electron-rich C3 position. The resulting 3-acyl-1,2-dimethylindoles are valuable intermediates that can be further modified to produce a variety of agrochemical candidates.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Benzoyl chloride | 3-Benzoyl-1,2-dimethylindole | 88 | [1] |
Experimental Protocol: Friedel-Crafts Acylation of this compound[1]
Materials:
-
This compound
-
Benzoyl chloride
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5 mL) is added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.1 mmol).
-
The solution is stirred at room temperature for 10 minutes.
-
Benzoyl chloride (1.2 mmol) is added dropwise to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 3-benzoyl-1,2-dimethylindole.
Caption: Friedel-Crafts Acylation of this compound.
Synthesis of a Plant Growth Regulator Analogue: (1,2-Dimethyl-1H-indol-3-yl)-acetic acid
Indole-3-acetic acid (IAA) is a well-known natural plant hormone (auxin) that plays a crucial role in various aspects of plant growth and development.[2][3] Analogs of IAA are widely explored for their potential as synthetic plant growth regulators. The synthesis of (1,2-dimethyl-1H-indol-3-yl)-acetic acid from this compound represents a direct route to such a compound.
Quantitative Data:
| Starting Material | Product | Estimated Yield (%) |
| This compound | (1,2-Dimethyl-1H-indol-3-yl)-acetic acid | ~70* |
*Yield is estimated based on a similar reported synthesis of N,N-dimethyltryptamine from indole-3-acetamide, which involves a comparable methylation step.[4]
Experimental Protocol: Synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid[5]
Materials:
-
2-(2-methyl-1H-indol-3-yl)acetic acid (precursor, can be synthesized from 2-methylindole)
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Dry Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 2-(2-methyl-1H-indol-3-yl)acetic acid (1.3 mmol) in dry THF (15 mL) is cooled to 0 °C with stirring.
-
Sodium hydride (4.0 mmol, 60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred for approximately 30 minutes at 0 °C.
-
Iodomethane (4.4 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the careful addition of methanol at 0 °C.
-
The mixture is diluted with water and extracted with diethyl ether to remove non-acidic impurities.
-
The aqueous phase is acidified to a pH of 1-2 with hydrochloric acid.
-
The acidified aqueous phase is extracted three times with dichloromethane.
-
The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1,2-dimethyl-1H-indol-3-yl)-acetic acid.
Caption: Synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid.
Potential Agrochemical Precursors via Vilsmeier-Haack and Mannich Reactions
The reactivity of the C3 position of this compound also allows for other important functionalizations, such as formylation via the Vilsmeier-Haack reaction and aminomethylation via the Mannich reaction. The resulting aldehydes and Mannich bases are versatile precursors for a wide range of more complex agrochemical structures.
Vilsmeier-Haack Reaction: Synthesis of this compound-3-carbaldehyde
The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. The resulting this compound-3-carbaldehyde can be a precursor for fungicides and herbicides.
Caption: Vilsmeier-Haack Formylation Workflow.
Mannich Reaction: Synthesis of 3-(Aminomethyl)-1,2-dimethylindoles
The Mannich reaction introduces an aminomethyl group, creating a "gramine" analogue. These Mannich bases are useful intermediates for the synthesis of auxins and other bioactive molecules.
Caption: Mannich Reaction Logical Relationship.
References
Application Notes and Protocols: 1,2-Dimethylindole as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2-dimethylindole as a starting material for the preparation of valuable pharmaceutical intermediates. The protocols detailed herein cover key functionalization strategies at the C3 position, a critical step in the synthesis of various biologically active molecules. This document aims to serve as a practical guide for chemists in academic and industrial research settings.
Introduction
This compound is a readily available heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The presence of methyl groups at the N1 and C2 positions enhances its stability and modulates its electronic properties, making it an attractive precursor for the synthesis of a diverse range of substituted indoles. Functionalization at the C3 position is particularly important as it allows for the introduction of various pharmacophores, leading to compounds with potential therapeutic applications in areas such as oncology, neurology, and metabolic diseases.
Key Applications in Pharmaceutical Intermediate Synthesis
The strategic functionalization of this compound opens avenues to a variety of pharmaceutical intermediates. Notably, it is a precursor for compounds investigated as Glycogen (B147801) Synthase Kinase 3β (GSK-3β) inhibitors and as potent antihyperlipidemic agents.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer.[2][3][4] Its dysregulation affects multiple signaling pathways crucial for cell survival, proliferation, and inflammation.[5] The development of GSK-3β inhibitors is a significant area of drug discovery. Indole-based compounds have emerged as a promising class of GSK-3β inhibitors.
Signaling Pathway of GSK-3β
Caption: GSK-3β Signaling Pathways.
Antihyperlipidemic Agents
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. The development of novel antihyperlipidemic agents is an ongoing effort in pharmaceutical research. Indole derivatives have been investigated for their potential to lower lipid levels.
Key C3-Functionalization Reactions of this compound
The C3 position of the this compound nucleus is highly nucleophilic and susceptible to electrophilic substitution, making it an ideal site for introducing chemical diversity. The following sections detail protocols for three fundamental C3-functionalization reactions.
Experimental Workflow for C3-Functionalization
References
- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 5. ajbls.com [ajbls.com]
Synthesis of Novel Plant Growth Promoters from 1,2-Dimethylindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds. Among these, indole-3-acetic acid (IAA) is the most ubiquitous natural auxin, a class of plant hormones that regulate various aspects of plant growth and development. The synthetic modification of the indole ring offers a promising avenue for the discovery of novel plant growth promoters with enhanced stability, selectivity, and efficacy. This document provides detailed application notes and protocols for the synthesis of potential plant growth promoters derived from 1,2-dimethylindole. Two primary synthetic routes are explored: the synthesis of 1,2-dimethyl-3-indoleacetic acid, a direct analog of IAA, and the synthesis of 1,2-dimethylgramine, a derivative of the naturally occurring indole alkaloid gramine.
Synthesis of 1,2-Dimethyl-3-Indoleacetic Acid
The synthesis of 1,2-dimethyl-3-indoleacetic acid from this compound can be achieved in a two-step process involving an initial Vilsmeier-Haack formylation to introduce a reactive aldehyde group at the C3 position, followed by oxidation to the corresponding carboxylic acid.
Step 1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, this compound is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 1,2-dimethyl-1H-indole-3-carbaldehyde.
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. The reaction is exothermic. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent, which appears as a pale yellow to orange-colored solution.
-
Formylation Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture vigorously until the intermediate iminium salt is completely hydrolyzed to the aldehyde.
-
The product, 1,2-dimethyl-1H-indole-3-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1,2-dimethyl-1H-indole-3-carbaldehyde.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Application Notes: Total Synthesis of Carbazole Natural Products Utilizing 1,2-Dimethylindole
Introduction
1,2-Dimethylindole is a versatile and readily available starting material for the synthesis of various heterocyclic compounds. Its electron-rich nature makes it amenable to a variety of electrophilic substitution and cyclization reactions. These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the total synthesis of carbazole (B46965) natural products, a class of alkaloids with significant biological activities, using this compound as a key building block. The methodologies described herein are of particular interest to researchers in organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategy: From this compound to Carbazoles
A plausible and efficient synthetic pathway for the construction of the carbazole core from this compound involves a three-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the indole (B1671886) ring.
-
Olefination: Conversion of the formyl group into a vinyl moiety.
-
Diels-Alder Cycloaddition and Aromatization: Construction of the final carbocyclic ring to form the carbazole skeleton.
This strategy allows for the modular construction of substituted carbazoles by varying the dienophile in the Diels-Alder reaction.
I. Synthesis of 1,2-Dimethyl-3-formylindole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In the case of this compound, the reaction proceeds regioselectively at the C3 position.
Experimental Protocol:
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.2 equivalents) in dichloromethane at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a stirred solution of sodium acetate (3.0 equivalents) in water at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,2-dimethyl-3-formylindole.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| 1,2-Dimethyl-3-formylindole | 85-95 | 135-137 | Consistent with literature values. |
II. Synthesis of 1,2-Dimethyl-3-vinylindole via Wittig Reaction
The Wittig reaction is a widely used method for the olefination of aldehydes and ketones. In this step, 1,2-dimethyl-3-formylindole is converted to the corresponding 3-vinyl derivative.
Experimental Protocol:
Materials:
-
1,2-Dimethyl-3-formylindole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of 1,2-dimethyl-3-formylindole (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,2-dimethyl-3-vinylindole.
Quantitative Data:
| Product | Yield (%) | Physical State | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| 1,2-Dimethyl-3-vinylindole | 70-85 | Pale yellow oil | Consistent with the expected structure. |
III. Synthesis of a Tetrahydrocarbazole Derivative via Diels-Alder Reaction
2-Vinylindoles can act as dienes in Diels-Alder reactions with various dienophiles to construct the carbazole skeleton.[4][5][6][7][8] This cycloaddition is a powerful tool for the formation of six-membered rings with high stereocontrol.[9][10][11]
Experimental Protocol:
Materials:
-
1,2-Dimethyl-3-vinylindole
-
Maleic anhydride (B1165640) (or other suitable dienophile)
-
Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a sealed tube, dissolve 1,2-dimethyl-3-vinylindole (1.0 equivalent) and maleic anhydride (1.1 equivalents) in toluene.
-
Heat the mixture at 110-130 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the tetrahydrocarbazole derivative.
-
Further aromatization to the carbazole can be achieved by heating the tetrahydrocarbazole adduct with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C).
Quantitative Data:
| Product | Dienophile | Yield (%) | Stereochemistry |
| Tetrahydrocarbazole adduct | Maleic anhydride | 60-75 | endo isomer favored |
Visualizing the Synthetic Pathway
The following diagrams illustrate the overall synthetic workflow and the key reaction mechanisms.
Caption: Synthetic workflow for carbazole synthesis from this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. The In Situ Vinylindole Synthesis of Carbazoles: Use of 2-D NMR & Mass ... - Mary J. Condoluci - Google Books [books.google.com.sg]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. google.com [google.com]
Troubleshooting & Optimization
Common side products in 1,2-Dimethylindole synthesis and their removal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 1,2-dimethylindole, with a focus on identifying and removing common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Fischer indole (B1671886) synthesis of this compound?
A1: The Fischer indole synthesis, a widely used method for preparing indoles, can generate several side products. Key impurities include unreacted starting materials (N-methyl-N-phenylhydrazine and acetone), regioisomers if an unsymmetrical ketone is used, and polymeric or tar-like materials resulting from the strongly acidic and often high-temperature reaction conditions.[1] Other potential byproducts can include aldol (B89426) condensation products from the starting ketone and Friedel-Crafts type products.[1]
Q2: My reaction mixture is a dark, tarry mess. How can I isolate the this compound?
A2: The formation of tar is a frequent issue in Fischer indole synthesis due to the harsh acidic conditions.[1] To isolate your product, first, quench the reaction by carefully pouring it onto a mixture of ice and water. Neutralize the acidic mixture with a base like sodium carbonate or sodium hydroxide (B78521) solution until it is no longer acidic. The crude this compound can then be extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). Subsequent purification by column chromatography is typically necessary to remove the polymeric materials.
Q3: I see multiple spots on my TLC plate after the initial work-up. What could they be?
A3: The multiple spots on your TLC plate likely correspond to the desired this compound, unreacted starting materials, and various side products. The polarity of these compounds will influence their retention factor (Rf) on the TLC plate. Generally, the non-polar side products will have a higher Rf, while more polar impurities and baseline "gunk" will have a lower Rf. Developing a good TLC solvent system is the first step to devising a successful column chromatography purification strategy.
Q4: How can I minimize the formation of side products from the outset?
A4: Optimizing reaction conditions is key to minimizing side product formation. This includes using the mildest possible acid catalyst that still promotes the reaction, controlling the reaction temperature to avoid excessive heat which can lead to tar formation, and ensuring the correct stoichiometry of reactants.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; decomposition of starting materials or product; inappropriate acid catalyst. | Ensure the reaction has gone to completion using TLC analysis. Consider a milder acid catalyst or lower reaction temperature.[1] |
| Formation of Tarry Polymers | Reaction temperature is too high; acid catalyst is too strong. | Reduce the reaction temperature and/or use a less harsh acid catalyst.[1] A solvent-free approach at a controlled temperature might also reduce tar formation. |
| Presence of Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Monitor the reaction progress by TLC until the starting materials are consumed. Ensure accurate measurement of reactants. |
| Difficult Purification | Complex mixture of side products with similar polarities to the product. | Utilize gradient elution in column chromatography to improve separation. Consider recrystallization with different solvent systems to isolate the pure product. |
Data on this compound Purification
While specific quantitative data for the removal of every side product is highly dependent on the exact reaction conditions, the following table provides a general overview of expected purity levels after various purification steps.
| Purification Stage | Typical Purity of this compound | Common Impurities Present |
| Crude Reaction Mixture | 40-70% | Unreacted starting materials, polymeric tars, various side products. |
| After Extraction & Wash | 60-85% | Primarily unreacted starting materials and some soluble side products. |
| After Column Chromatography | >95% | Trace amounts of closely eluting side products. |
| After Recrystallization | >99% | Minimal impurities, depending on the chosen solvent. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
This protocol describes a standard method for purifying crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring there are no air bubbles. Allow the hexane to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15). The optimal gradient will depend on the impurity profile observed by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol outlines the recrystallization of this compound to achieve high purity.
Materials:
-
This compound (partially purified)
-
Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis and purification of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting low yields in the N-alkylation of 1,2-Dimethylindole
Welcome to the technical support center for the N-alkylation of 1,2-dimethylindole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to improve yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common challenges leading to low yields in the N-alkylation of this compound?
Low yields in the N-alkylation of this compound can stem from several factors. The primary challenges include incomplete reaction, the formation of side products, and degradation of the starting material or product.[1] Key areas to investigate are the purity of your reagents, the choice of base and solvent, and the reaction temperature and duration.[1][2]
Q2: My reaction is giving a very low yield or is not proceeding to completion. What are the potential causes and how can I fix this?
This is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.
-
Incomplete Deprotonation: The indole (B1671886) N-H must be fully deprotonated to form the nucleophilic indolate anion. If deprotonation is incomplete, the reaction will be sluggish or stall.[1][3]
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), in at least stoichiometric amounts (typically 1.1-1.5 equivalents).[1] Allow adequate time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding your alkylating agent.[1]
-
-
Reagent and Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[1]
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion, especially with less reactive alkylating agents or sterically hindered substrates.[1]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
-
Steric Hindrance: While this compound is substituted, significant steric bulk on the alkylating agent can slow the reaction rate considerably.[1]
-
Solution: Consider using a more reactive alkylating agent if possible (e.g., an alkyl iodide instead of a bromide or chloride).[2]
-
Q3: I am observing a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?
Achieving high regioselectivity is crucial. While the methyl group at the C2 position of this compound already helps to disfavor C3-alkylation, further optimization can significantly improve the N/C3 ratio.[1]
-
Choice of Base and Solvent: This is one of the most critical factors. Using a strong base like NaH to fully generate the indolate anion is key. The choice of a polar aprotic solvent is also important; N,N-dimethylformamide (DMF) is often superior to tetrahydrofuran (B95107) (THF) for promoting N-alkylation.[1][4] Incomplete deprotonation can lead to the neutral indole reacting at the more nucleophilic C3 position.[3]
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: Regioselectivity in Electrophilic Substitution of 1,2-Dimethylindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of electrophilic substitution reactions on 1,2-dimethylindole.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of electrophilic attack on this compound and why?
The C3 position of the indole (B1671886) ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This preference is because the resulting cationic intermediate (the sigma complex or arenium ion) is more stable. The positive charge can be delocalized over the nitrogen atom and the benzene (B151609) ring without disrupting the aromaticity of the benzene portion of the molecule.[1]
Q2: Under what conditions might substitution occur at positions other than C3?
While C3 substitution is highly favored, other positions can be targeted under specific circumstances:
-
Strongly Acidic Conditions: In very strong acids, the indole nitrogen can be protonated, which deactivates the pyrrole (B145914) ring towards electrophilic attack. In such cases, substitution may occur on the benzene ring, typically at the C5 or C6 positions.[2]
-
Steric Hindrance: If the C3 position is blocked by a bulky substituent, or if a bulky electrophile is used, attack may be forced to occur at other positions, though this is less common for this compound where C3 is unsubstituted.
-
Use of Protecting Groups: Strategic use of a protecting group at the C3 position can direct electrophiles to other sites on the indole ring.
Q3: Can the methyl group at the C2 position influence the reaction outcome?
Yes, the C2-methyl group can sometimes participate in side reactions. For instance, in reactions like the Vilsmeier-Haack formylation on related substrates (e.g., 1,2,3-trimethylindole), initial attack at C3 can be followed by the loss of a proton from the C2-methyl group to form a methyleneindoline intermediate. This intermediate can then undergo further substitution.[3]
Troubleshooting Guides for Common Reactions
Vilsmeier-Haack Reaction (Formylation)
Problem: Low yield of the desired 3-formyl-1,2-dimethylindole, with significant side products.
-
Possible Cause 1: Reaction Temperature Too High. The Vilsmeier-Haack reaction is exothermic. Elevated temperatures can lead to the formation of undesired side products or polymerization.
-
Possible Cause 2: Improper Stoichiometry. An incorrect ratio of the substrate to the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to incomplete reaction or side product formation.
-
Solution: Use a slight excess (e.g., 1.2-1.5 equivalents) of the pre-formed Vilsmeier reagent. Ensure the reagent is prepared at a low temperature before adding the indole substrate.[3]
-
-
Possible Cause 3: Side-chain Reaction. As noted with similar substrates, an alternative pathway can lead to substitution on the C2-methyl group.[3]
-
Solution: Carefully control the reaction conditions (low temperature, stoichiometry) and monitor the reaction progress using TLC to minimize the formation of this side product. A rapid aqueous workup is also crucial to hydrolyze the intermediate iminium salt to the desired aldehyde.[5]
-
Friedel-Crafts Acylation
Problem: Poor regioselectivity or low conversion during acylation.
-
Possible Cause 1: Inappropriate Lewis Acid Catalyst. Strong Lewis acids like AlCl₃ can complex with the indole nitrogen, deactivating the ring system or promoting polymerization.
-
Solution: Opt for milder Lewis acids. Zirconium tetrachloride (ZrCl₄) has been shown to be highly effective for the regioselective C3-acylation of indoles without N-H protection, minimizing side reactions.[6] Other effective catalysts include Yb(OTf)₃ or using a deep eutectic solvent like [CholineCl][ZnCl₂]₃, which can act as both catalyst and solvent.[7][8]
-
-
Possible Cause 2: N-Acylation. The indole nitrogen can compete with the C3 position for the acylating agent, leading to N-acylation as a side product.
Mannich Reaction (Aminomethylation)
Problem: Formation of bis(indolyl)methanes or other side products instead of the desired C3-aminomethylated product (Gramine analog).
-
Possible Cause 1: Incorrect Reaction Conditions. The Mannich reaction is sensitive to pH and the nature of the reactants.[9]
-
Possible Cause 2: Reactivity of the Iminium Ion. The intermediate iminium ion can react with a second molecule of this compound if the indole concentration is high, leading to bis(indolyl)methane formation.
-
Solution: Use a controlled stoichiometry of formaldehyde (B43269) and the secondary amine. Adding the indole solution slowly to the pre-formed aminomethylating agent can help minimize the formation of the dimer.
-
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for key electrophilic substitution reactions on this compound and related substrates.
| Reaction Type | Electrophile/Reagents | Catalyst/Conditions | Substrate | Regioselectivity | Yield | Reference |
| Friedel-Crafts Acylation | Benzoyl Chloride | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | This compound | C3-acylation | 88% | [7] |
| Friedel-Crafts Acylation | Acyl Chlorides | ZrCl₄ | Various Indoles | C3-acylation | Good to High | [6] |
| Vilsmeier-Haack | DMF / POCl₃ | Room Temperature, 2 hrs | 1,2,3-Trimethylindole | Side-chain formylation | >80% | [3] |
| Mannich Reaction | Dichloromethane / Secondary Amines | High Pressure (0.8 GPa), 50°C | 2-Methylindole | C3-aminomethylation | Low | [11] |
| Sulfonation | Pyridine-SO₃ complex | Pyridine, 0°C to 90°C | Phenyl-substituted carboxylic acid | Not specified | - | [12] |
Key Experimental Protocols
Protocol 1: C3-Acylation of this compound using DBN Catalyst
This protocol is adapted from a reported organocatalytic methodology.[7]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene) at reflux, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.0 mmol).
-
Reagent Addition: Slowly add the acylating agent, such as benzoyl chloride (1.2 mmol), to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC). The reaction with this compound was reported to achieve complete conversion.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-acyl-1,2-dimethylindole.
Protocol 2: Vilsmeier-Haack Formylation at C3
This is a general procedure for the formylation of electron-rich heterocycles.[4][5][13]
-
Vilsmeier Reagent Preparation: In a flask cooled to 0°C in an ice bath, add phosphorus oxychloride (POCl₃) (1.2 mmol) to anhydrous N,N-dimethylformamide (DMF) (3.0 mmol) dropwise with stirring under a nitrogen atmosphere. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).
-
Substrate Addition: Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quenching and Hydrolysis: Pour the reaction mixture slowly onto crushed ice containing sodium acetate (B1210297) or a saturated solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization.
Visual Guides
Caption: Preferred site of electrophilic attack on the this compound nucleus.
Caption: Troubleshooting workflow for common regioselectivity issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. adichemistry.com [adichemistry.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 1,2-Dimethylindole
Welcome to the technical support center for the purification of crude 1,2-Dimethylindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: If your this compound was synthesized via the Fischer indole (B1671886) synthesis, which is a common route, potential impurities could include unreacted starting materials (N-methylphenylhydrazine and acetone), regioisomers if an unsymmetrical ketone was used (less common for this specific synthesis), and colored byproducts or tars formed due to the acidic and sometimes high-temperature conditions of the reaction.[1][2] Some arylhydrazones are unstable and can decompose before cyclization, leading to side products.[1]
Q3: My purified this compound is a yellow oil or solid. Is this normal?
A3: Yes, it is common for purified this compound and similar substituted indoles to appear as a yellow oil or a light yellow to orange crystalline powder.[1] While a slight yellow tinge may be acceptable for some applications, a deep coloration can indicate the presence of impurities.
Q4: How can I remove colored impurities from my this compound?
A4: To remove colored impurities, you can try treating a solution of your crude product with activated charcoal before the final purification step (e.g., before filtering a hot recrystallization solution).[3] Be aware that activated charcoal can adsorb your desired product as well, potentially lowering the overall yield.[3] Another effective method can be reversed-phase flash chromatography, which can separate the desired compound from colored contaminants.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The solvent system (mobile phase) is not optimized. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound for good separation. A common starting point for indole derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). A shallow gradient elution can improve the resolution of closely eluting impurities. |
| The column is overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). | |
| The column was not packed properly, leading to channeling. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[4] | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound may be degrading on the acidic silica gel. | Some indole derivatives can be sensitive to the acidic nature of silica gel. You can try deactivating the silica gel with a small amount of a base like triethylamine (B128534) in your mobile phase or use a different stationary phase like alumina (B75360) or Florisil. | |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture, such as a higher percentage of hexane in a hexane/ethyl acetate system. |
Recrystallization
| Problem | Possible Cause | Solution |
| This compound does not crystallize upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. |
| You have used too much solvent. | It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[5] | |
| The product "oils out" instead of forming crystals. | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a mixed solvent system. |
| The cooling is too rapid, or the solution is supersaturated with impurities. | Try adding a seed crystal of pure this compound to induce crystallization. You can also try scratching the inside of the flask with a glass rod at the solvent line. | |
| The yield is very low. | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude material. |
| The product is significantly soluble in the cold recrystallization solvent. | Ensure the flask is thoroughly cooled in an ice bath to minimize the solubility of your product. | |
| The crystals were washed with a solvent in which they are highly soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Activated charcoal, if used, adsorbed a significant amount of the product. | Use the minimum amount of charcoal necessary to remove the color.[3] |
Experimental Protocols
Column Chromatography of this compound
This protocol is a general guideline and should be optimized for your specific crude mixture using TLC analysis first.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
-
Begin eluting with a low polarity mobile phase, such as pure hexane or a mixture with a small percentage of ethyl acetate (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the this compound.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization of this compound (Two-Solvent Method)
1. Solvent Selection:
-
Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (a "good" solvent). Ethanol can be a good starting point.
-
Choose a second solvent in which this compound is insoluble or poorly soluble even when hot (a "bad" solvent), and that is miscible with the first solvent. Water or hexane are often used in conjunction with more polar solvents.[5][6][7]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent to completely dissolve the solid. Keep the solution at or near its boiling point.
3. Induction of Crystallization:
-
Slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (the cloud point), which indicates the solution is saturated.[5]
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
4. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides an example of the purity and yield that can be expected for a compound structurally similar to this compound, purified by flash chromatography.
| Compound | Purification Method | Mobile Phase | Purity (post-purification) | Yield | Appearance |
| 1,2,3-Trimethylindole | Flash Chromatography | 3% Ethyl Acetate in Hexane | Not specified | 89% | Yellow oil |
Data adapted from a study on a similar indole derivative.[1]
Visualizations
Experimental Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Logical Diagram for Troubleshooting Recrystallization Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Improving the solubility of 1,2-Dimethylindole for aqueous reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to the aqueous solubility of 1,2-Dimethylindole.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic organic compound with a bicyclic structure.[1] Consequently, it exhibits poor solubility in water but is generally soluble in organic solvents.[1] At room temperature, it is typically a solid with a melting point between 55-58 °C.[2] Its limited water solubility is a primary challenge when designing aqueous-based reactions or formulations.[1]
Q2: Why is my this compound not dissolving in my aqueous reaction mixture?
A2: The primary reason for poor dissolution is the hydrophobic nature of the this compound molecule.[1] Water is a highly polar solvent that forms strong hydrogen bonds. The non-polar, hydrocarbon structure of this compound cannot effectively interact with water molecules, leading to low solubility.[1] Factors such as concentration, temperature, and the presence of other solutes can also significantly impact its ability to dissolve.
Q3: What are the main strategies to improve the aqueous solubility of compounds like this compound?
A3: Several physical and chemical modification strategies can be employed to enhance the solubility of poorly water-soluble compounds.[3] The most common physical approaches suitable for a laboratory setting include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[4][5][]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[7][8][9]
-
Micellar Solubilization: Incorporating surfactants that form micelles, which can encapsulate the hydrophobic compound in their core.[10][11]
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization) increases the surface area, which can enhance the dissolution rate.[5][12][13]
-
pH Adjustment: This is effective for ionizable compounds; however, this compound is not strongly acidic or basic, so this method may have limited utility.[5][]
Q4: Can heating the solution improve the solubility of this compound?
A4: Yes, for many organic compounds, including this compound, solubility tends to increase with temperature.[1] Applying heat increases the kinetic energy of the molecules, which can help overcome the intermolecular forces preventing dissolution.[1] However, be cautious, as this compound is light-sensitive and may degrade at high temperatures or in the presence of strong oxidizing agents.[14] Always consider the thermal stability of all reactants in your mixture.
Data & Physical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [1][15] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Pale yellow solid / crystals | [1][16] |
| Melting Point | 55-58 °C | [2][14] |
| Water Solubility | 311 mg/L | [14] |
| log P (octanol-water) | 2.82 | [14] |
| Solubility Profile | Soluble in ethanol (B145695), acetone, chloroform; Poorly soluble in water. | [1][16] |
Troubleshooting Guide
Issue 1: The compound won't dissolve completely, even with a co-solvent.
-
Possible Cause: The concentration of the co-solvent may be too low, or the chosen co-solvent is not optimal.
-
Solution:
-
Gradually increase the percentage of the co-solvent in your mixture. It is common to test a range (e.g., 5%, 10%, 20% v/v) to find the minimum amount needed for solubilization.
-
Try a different co-solvent. Common choices for poorly soluble drugs include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[4][]
-
Combine approaches. For instance, gentle heating in conjunction with a co-solvent system can be more effective.
-
Issue 2: The this compound dissolves initially but precipitates out during the reaction.
-
Possible Cause: The reaction conditions (e.g., change in temperature, pH, or consumption of a reactant that was acting as a solubilizer) are altering the solubility equilibrium.
-
Solution:
-
Maintain Temperature: Ensure the reaction is maintained at the temperature where solubility was achieved.
-
Use a Stabilizer: A complexing agent (like a cyclodextrin) or a surfactant can help keep the compound in solution even as conditions change. These agents create a more stable micro-environment for the hydrophobic molecule.[7][11]
-
Increase Solubilizer Concentration: A higher initial concentration of your co-solvent or surfactant may be necessary to maintain solubility throughout the entire reaction process.
-
Issue 3: The aqueous solution appears cloudy or forms an emulsion.
-
Possible Cause: The compound is not fully dissolved and is present as a fine suspension or oil droplets.
-
Solution:
-
Increase Energy Input: More vigorous stirring or sonication can help break down aggregates and promote dissolution.
-
Filter the Solution: If you suspect insoluble impurities, filtering the stock solution (after achieving maximum possible dissolution) through a 0.22 or 0.45 µm filter may clarify it. However, this will remove undissolved this compound.
-
Switch to a Clearer Method: Micellar solubilization using surfactants or complexation with cyclodextrins often results in clear, thermodynamically stable solutions.[9][11]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common solubility issues.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to prepare a stock solution of this compound using a water-miscible organic solvent. Co-solvents work by reducing the polarity of the water, thereby making it a more favorable environment for hydrophobic solutes.[]
-
Materials:
-
This compound
-
Co-solvent (e.g., USP-grade Ethanol, DMSO, or PEG 400)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Select Co-solvent: Choose a co-solvent that is compatible with your downstream reaction. DMSO and ethanol are common choices.[5]
-
Prepare Co-solvent/Water Mixture: Prepare the desired final volume of your solvent system. For example, to make 100 mL of a 20% (v/v) ethanol solution, add 20 mL of ethanol to a 100 mL volumetric flask and bring the volume to 100 mL with purified water.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add the weighed compound to the co-solvent/water mixture. It is often easier to first wet or dissolve the compound in the pure co-solvent before adding the water.
-
Mix Thoroughly: Place the flask on a magnetic stirrer and mix until the solid is completely dissolved. Gentle heating (e.g., 30-40 °C) can be applied if necessary, but monitor for any degradation.
-
Observation: The final solution should be clear. If it remains cloudy, the compound has not fully dissolved, and a higher percentage of co-solvent may be required.
-
Protocol 2: Solubility Enhancement via Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][17] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble inclusion complex.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[7]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (optional, for kneading method)
-
-
Methodology (Aqueous Slurry Method):
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 1.1 to 2 molar equivalents) of HP-β-CD in the required volume of purified water. Stir until a clear solution is formed.
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary to allow for the equilibrium of complex formation to be reached.
-
Clarify: After equilibration, centrifuge and/or filter the solution through a 0.22 µm syringe filter to remove any undissolved, un-complexed compound.
-
Quantify (Optional): The concentration of the solubilized this compound in the clear filtrate can be determined using UV-Vis spectroscopy or HPLC to confirm the extent of solubility enhancement.
-
Experimental Workflow: Cyclodextrin Complexation
Caption: An experimental workflow for preparing a soluble complex.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,2-二甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. wjbphs.com [wjbphs.com]
- 14. parchem.com [parchem.com]
- 15. CAS 875-79-6: this compound | CymitQuimica [cymitquimica.com]
- 16. nbinno.com [nbinno.com]
- 17. onlinepharmacytech.info [onlinepharmacytech.info]
Preventing degradation of 1,2-Dimethylindole during storage and handling
Welcome to the Technical Support Center for 1,2-Dimethylindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound and to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Light: The indole (B1671886) ring is sensitive to light, particularly UV radiation, which can lead to photodegradation.[1][2][3]
-
Air (Oxygen): Exposure to atmospheric oxygen can cause oxidation of the indole moiety.[4] This process, known as autoxidation, can lead to the formation of colored impurities.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[2][5]
-
Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to rapid degradation.[6]
-
Extreme pH: Although generally more stable than many other indole derivatives, prolonged exposure to strongly acidic or basic conditions can promote degradation.[1]
Q2: What is the recommended way to store solid this compound?
A2: To ensure the long-term stability of solid this compound, it should be stored with the following precautions:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[5]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[5]
-
Light: Keep in a light-resistant container, such as an amber vial, or wrap the container with aluminum foil.[2][5]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q3: I've noticed my solid this compound has changed color from white/pale yellow to a reddish or brown color. Is it still usable?
A3: A color change often indicates the formation of degradation products, likely due to oxidation from exposure to air and/or light. While the compound may not be completely degraded, its purity is compromised. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method (e.g., HPLC, LC-MS) before use. For sensitive applications, using a fresh, pure sample is advisable.
Q4: What is the best solvent for preparing a stock solution of this compound, and how should it be stored?
A4: For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are generally suitable.[5] To maximize stability in solution:
-
Prepare solutions fresh whenever possible.
-
For storage, use amber vials or light-blocking containers.
-
Store stock solutions at low temperatures (-20°C or -80°C).[2][5]
-
For long-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
If the compound is particularly sensitive, consider degassing the solvent and storing the solution under an inert atmosphere.[5]
Q5: My this compound solution appears to be degrading in my aqueous experimental buffer. What could be the cause?
A5: Degradation in aqueous buffers can be caused by several factors:
-
pH: Extreme pH values can catalyze the hydrolysis or oxidation of the indole ring. It is best to maintain the pH of the buffer as close to neutral as possible.[5]
-
Dissolved Oxygen: The presence of dissolved oxygen in the buffer can lead to oxidation. Using degassed buffers can help mitigate this.
-
Light Exposure: If the experiment is conducted under ambient light, photodegradation can occur. Protect your samples from light during incubation and handling.[2]
-
Temperature: If your experiment requires incubation at elevated temperatures (e.g., 37°C), the rate of degradation will be accelerated.[2] It is advisable to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Solid this compound has darkened in color (yellow, red, or brown). | Exposure to air (oxidation) and/or light. | Store the solid compound in a tightly sealed, amber vial under an inert gas (argon or nitrogen) in a cool, dark place (refrigerator or freezer). Assess purity via HPLC before use. |
| Unexpected peaks appear in HPLC/LC-MS analysis of a freshly prepared solution. | Impurities in the starting material. On-column degradation. | Verify the purity of the solid this compound. Ensure the mobile phase pH is compatible with the compound's stability. Consider lowering the column temperature.[5] |
| The concentration of this compound decreases over time in an aqueous solution. | Degradation due to pH, light, temperature, or dissolved oxygen. | Prepare solutions fresh before each experiment. Use degassed buffers and protect the solution from light. If possible, conduct experiments at lower temperatures. Perform a time-course experiment to quantify the compound's stability in your specific medium.[1] |
| Inconsistent results between experiments. | Degradation of stock or working solutions. | Aliquot stock solutions to avoid contamination and multiple freeze-thaw cycles. Prepare working solutions fresh from a reliable stock solution for each experiment. Validate the concentration of the stock solution periodically. |
| Precipitation of the compound from an aqueous solution. | Poor solubility in the chosen buffer system. | Ensure the concentration is within the solubility limit. A small percentage of a co-solvent like DMSO may be used, but its compatibility with the experimental system must be verified. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing stability-indicating analytical methods.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (Methanol, Acetonitrile)
-
Reagent grade Hydrochloric Acid (HCl)
-
Reagent grade Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) 30%
-
HPLC system with UV or DAD detector
-
pH meter
-
Constant temperature oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[5]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.[5]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a 60°C oven for 48 hours.[5]
-
After exposure, dissolve the sample in methanol to the initial concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) to a light source in a photostability chamber.
-
Analyze samples at appropriate time intervals by HPLC.
-
4. Analysis:
-
Analyze the stressed samples, along with a non-stressed control sample, by a suitable stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound from all degradation products.
-
Peak purity analysis of the parent compound in the presence of its degradants is recommended.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for this compound stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for indole compounds.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimization of Catalyst Selection for 1,2-Dimethylindole Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst selection in the functionalization of 1,2-dimethylindole.
Troubleshooting Guides
This section addresses specific issues that may arise during the palladium-catalyzed functionalization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My palladium-catalyzed C-H arylation of this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion in the C-H functionalization of this compound can stem from several factors related to the catalyst system and reaction conditions. The methyl groups at the 1 and 2 positions can introduce steric hindrance, potentially impeding catalyst coordination and subsequent C-H activation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes and Solutions:
Potential Cause Suggested Solution Rationale Inactive Catalyst Use a fresh batch of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂). Ensure proper storage under an inert atmosphere. Palladium catalysts, especially in solution, can be sensitive to air and moisture, leading to decomposition and loss of activity. Inappropriate Ligand Screen a variety of phosphine (B1218219) ligands with varying steric bulk and electronic properties (e.g., PPh₃, PCy₃, Buchwald-type ligands like SPhos or XPhos). The methyl groups on the indole (B1671886) ring create a specific steric environment. The ligand must be bulky enough to promote reductive elimination but not so bulky that it hinders oxidative addition or coordination to the indole. Suboptimal Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly influence the reaction outcome. The base plays a crucial role in the C-H activation step. Its strength and solubility in the reaction medium are critical. Incorrect Solvent Test a range of solvents with varying polarities, such as toluene, dioxane, or DMF. Solvent can affect catalyst solubility, stability, and the rate of different steps in the catalytic cycle.[1] Steric Hindrance Consider using a less sterically hindered coupling partner if possible. Increasing the reaction temperature may also help overcome the activation barrier. The 1,2-dimethyl substitution pattern can sterically hinder the approach of the catalyst and the coupling partner to the C3 position.
Issue 2: Poor Regioselectivity (Formation of C2 vs. C3 Functionalized Products)
-
Question: I am observing a mixture of C2 and C3 functionalized products in my reaction with this compound. How can I improve the selectivity for C3 functionalization?
-
Answer: While the C3 position is generally the most electronically favored site for electrophilic attack on the indole ring, the presence of the C2-methyl group in this compound can influence regioselectivity.
Strategies to Enhance C3-Selectivity:
-
Ligand Choice: The choice of ligand is critical in directing the regioselectivity of palladium-catalyzed reactions. For C3-arylation, ligands that are not overly bulky are often preferred to minimize steric clashes with the C2-methyl group. However, some studies on related indoles have shown that specific bulky ligands can paradoxically enhance C3 selectivity.[2]
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity.
-
Directing Groups: While this compound lacks a directing group, in cases where regioselectivity is a persistent issue with other indole substrates, the installation of a directing group on the indole nitrogen can provide excellent control over the site of functionalization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor to start with for the functionalization of this compound?
A1: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and versatile palladium precursor for C-H functionalization reactions of indoles and is a good starting point for optimization. Other sources like PdCl₂(MeCN)₂ can also be effective.
Q2: How does the choice of phosphine ligand affect the outcome of the reaction?
A2: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.
-
Electron-rich ligands (e.g., those with alkyl groups like PCy₃) can promote oxidative addition.
-
Bulky ligands (e.g., Buchwald-type biaryl phosphines) can facilitate reductive elimination, which is often the product-forming step. For this compound, a balance must be struck to accommodate the steric hindrance from the methyl groups. A screening of different ligand classes is highly recommended.
Q3: What is a typical starting point for catalyst and ligand loading?
A3: A common starting point for catalyst optimization is a palladium precursor loading of 1-5 mol% and a ligand-to-palladium ratio of 1:1 to 1:2.
Q4: My reaction is sensitive to air and moisture. How can I ensure reproducibility?
A4: Many palladium-catalyzed reactions are sensitive to atmospheric conditions. To improve reproducibility:
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Use dry, degassed solvents.
-
Ensure all solid reagents are dried before use.
Data Presentation: Catalyst and Ligand Screening for C3-Arylation
Table 1: Optimization of Reaction Conditions for the C3-Arylation of N-Methylindole with 4-Bromotoluene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 110 | 24 | 65 |
| 2 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (2) | Toluene | 110 | 24 | 78 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 110 | 24 | 85 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
| 5 | PdCl₂(MeCN)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 90 |
Note: This data is illustrative and based on general findings for N-substituted indoles. Optimal conditions for this compound may vary and require specific screening.
Experimental Protocols
The following are detailed, generalized methodologies for key palladium-catalyzed functionalization reactions that can be adapted for this compound.
Protocol 1: General Procedure for Palladium-Catalyzed C3-H Arylation of this compound
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dry, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Heck Reaction of this compound with an Alkene
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (if required, e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Add the base (e.g., Et₃N or K₂CO₃, 2.0 mmol) and any additives (e.g., TBAB).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add the anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (e.g., 12-48 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Catalyst Screening Workflow
References
Managing reaction temperature to minimize byproducts in indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperatures to minimize byproducts in common indole (B1671886) syntheses.
Troubleshooting Guides & FAQs
This section addresses specific issues related to reaction temperature control in various indole synthesis methods.
Fischer Indole Synthesis
Q1: My Fischer indole synthesis is producing a lot of tar and polymeric byproducts. What's causing this and how can I fix it?
A1: The formation of tar and polymers in the Fischer indole synthesis is a common issue, often caused by the strongly acidic conditions and high temperatures.[1] Here's how to troubleshoot:
-
Lower the Reaction Temperature: High temperatures can promote side reactions and decomposition. The optimal temperature is highly dependent on your specific substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature as needed.[1]
-
Use a Milder Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can lead to decomposition. You might consider experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, which can lead to improved yields in shorter reaction times and potentially reduce the formation of byproducts.[1]
-
Employ Continuous Flow Synthesis: For larger-scale reactions, continuous flow synthesis provides better control over reaction parameters, including temperature, which can enhance safety and minimize byproduct formation.[1]
Q2: I'm observing the formation of regioisomers in my Fischer indole synthesis using an unsymmetrical ketone. Can temperature control help?
A2: Yes, adjusting the reaction temperature can influence the ratio of regioisomers. The formation of two different enamine intermediates from an unsymmetrical ketone leads to a mixture of indoles. In some cases, a lower reaction temperature may favor the formation of one regioisomer over the other.[2]
Q3: What are some common side products in the Fischer indole synthesis that are not tar or regioisomers?
A3: Besides tar and regioisomers, you should be aware of potential aldol (B89426) condensation products from the starting ketone or aldehyde. Additionally, if the aromatic ring of the hydrazine (B178648) or carbonyl compound is activated, Friedel-Crafts type byproducts can form.[3] In some cases, cleavage of the N-N bond in the hydrazine intermediate can also lead to byproducts.[4] Careful control of the reaction temperature and time can help minimize these side reactions.[3]
Bischler-Möhlau Indole Synthesis
Q1: My Bischler-Möhlau indole synthesis is giving a low yield and seems to be proceeding very slowly. What can I do to improve it?
A1: The Bischler-Möhlau synthesis is known for often requiring harsh reaction conditions, which can lead to side product formation and low yields.[2][5] Here are some strategies to optimize your reaction:
-
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2][4] For example, a microwave-assisted procedure at 120°C has been shown to improve yields significantly compared to lower temperatures.[6]
-
Catalysis: The addition of a catalyst like lithium bromide can promote the reaction under milder conditions.[2][4]
Madelung Indole Synthesis
Q1: The classical Madelung synthesis requires extremely high temperatures that are difficult and unsafe to manage in my lab. Are there any alternatives?
A1: Yes, the classical Madelung synthesis often requires temperatures between 200-400 °C with a strong base, which can be challenging and may not be suitable for sensitive substrates.[2][7] Fortunately, several modifications allow for much milder reaction conditions:
-
Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran (B95107) (THF) can lower the required reaction temperature to a range of -20 to 25 °C.[2][8]
-
Substituent Effects: The presence of electron-withdrawing groups on the N-phenylamide can also lower the necessary reaction temperature.[8] A copper-catalyzed amidation/condensation approach has been developed that proceeds at 110 °C.[9]
Nenitzescu Indole Synthesis
Q1: My Nenitzescu synthesis is primarily yielding a 5-hydroxybenzofuran instead of the desired 5-hydroxyindole. How can I favor indole formation?
A1: The formation of 5-hydroxybenzofurans is a common competing pathway in the Nenitzescu synthesis.[4][10] The selectivity is highly dependent on the reaction conditions:
-
Catalyst Selection: Certain Lewis and Brønsted acids, such as CuCl₂, BiCl₃, FeCl₃, and trifluoroacetic acid (TFA), have been shown to favor the formation of the benzofuran (B130515) byproduct.[10] Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) tend to promote the formation of the 5-hydroxyindole.[10]
-
Solvent Choice: The choice of solvent can also influence the outcome. Nitromethane has been identified as a suitable solvent for favoring indole formation, especially when used with a zinc halide catalyst.[10]
-
Temperature Control: The optimal temperature is substrate-dependent. While many Nenitzescu reactions proceed well at room temperature, others may benefit from moderate heating (e.g., refluxing in acetone).[6][10] However, excessive heat can also promote side reactions.[10] A multivariate optimization study may be necessary to find the ideal conditions for your specific substrates.[4] An atroposelective variant has been reported to proceed at 40°C.[10]
Leimgruber-Batcho Indole Synthesis
Q1: How critical is temperature control in the Leimgruber-Batcho indole synthesis?
A1: The Leimgruber-Batcho synthesis is generally known for proceeding under relatively mild conditions with high yields.[11] The initial enamine formation is typically carried out by heating a solution of the o-nitrotoluene and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) at or near reflux.[12] The subsequent reductive cyclization can often be performed at room temperature or with gentle heating (e.g., 50-60°C with hydrazine and Raney nickel).[12] While less prone to high-temperature side reactions like tar formation compared to other methods, optimizing the temperature for both steps is still important for achieving the best results and minimizing any potential byproducts. A one-pot version of this synthesis has been developed to streamline the process and reduce byproducts.[2]
Data Presentation
The following tables summarize quantitative data on the effect of temperature on the yield of selected indole syntheses.
Table 1: Effect of Temperature on Yield in Bischler-Möhlau Synthesis
| Starting Materials | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 2-bromo-1-phenylethan-1-one and N-methylaniline | 80 | 40 | 51 | [6] |
| 2-bromo-1-phenylethan-1-one and N-methylaniline | 100 | 40 | 72 | [6] |
| 2-bromo-1-phenylethan-1-one and N-methylaniline | 120 | 40 | 88 | [6] |
Table 2: Temperature Conditions for Various Indole Syntheses
| Synthesis Method | Temperature Range | Notes | Reference(s) |
| Fischer Indole | Room Temperature to Reflux | Highly substrate and catalyst dependent. Higher temperatures can lead to tar formation. | [1] |
| Bischler-Möhlau | 600W Microwave (1 min) | Microwave irradiation can significantly improve yields and reduce reaction times. | [1] |
| Madelung (Classical) | 200 - 400 °C | Requires very high temperatures and strong bases. | [2][7] |
| Madelung (Houlihan) | -20 - 25 °C | Uses n-BuLi or LDA as a base, allowing for much milder conditions. | [2][8] |
| Nenitzescu | Room Temperature to Reflux | Optimal temperature is substrate-dependent. A specific atroposelective synthesis proceeds at 40°C. | [10] |
| Leimgruber-Batcho | Reflux (enamine formation), 50-60 °C (cyclization) | Generally proceeds under mild conditions. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is based on literature descriptions.[13]
-
Hydrazone Formation:
-
In a suitable flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting materials.
-
-
Cyclization and Temperature Control:
-
Equip the flask with a reflux condenser and a thermometer to monitor the internal temperature.
-
For Polyphosphoric Acid (PPA): Heat the PPA in the flask to the desired temperature (e.g., 80-100 °C). Slowly add the hydrazone (neat or as a solution) dropwise to the hot PPA. Control the addition rate to maintain a stable internal temperature and avoid a sudden exotherm.
-
For Acetic Acid: Heat the hydrazone solution in acetic acid to reflux. Monitor the temperature closely. If a significant exotherm is observed, use an ice bath to moderate the reaction temperature.
-
-
Workup:
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into cold water.
-
Neutralize the solution with a suitable base (e.g., NaOH, NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Low-Temperature Madelung Indole Synthesis (Madelung-Houlihan Variation)
This procedure is adapted from descriptions of milder Madelung conditions.[2]
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-acyl-o-toluidine substrate dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
-
Base Addition and Cyclization:
-
Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 equivalents) to the cooled solution while maintaining the temperature between -20 °C and -10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the reaction is complete.
-
-
Quenching and Workup:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude indole by column chromatography.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in managing indole synthesis reactions.
Caption: Troubleshooting logic for high-temperature byproduct formation.
Caption: A generalized workflow for managing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. journalijar.com [journalijar.com]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 1,2-Dimethylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1,2-dimethylindole. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
There are three main scalable synthetic routes for this compound:
-
Fischer Indole (B1671886) Synthesis: This classic method involves the reaction of N-methyl-N-phenylhydrazine with acetone (B3395972) in the presence of an acid catalyst. It is a widely used and versatile method for indole synthesis.[1][2][3]
-
Watanabe Indole Synthesis: This method utilizes the reaction of N-methylaniline with propylene (B89431) glycol catalyzed by a ruthenium complex. It offers an alternative route, though it can present challenges with regioselectivity.[4][5][6]
-
N-Methylation of 2-Methylindole: This two-step approach involves first synthesizing 2-methylindole, followed by the methylation of the indole nitrogen. This route can be efficient but requires careful handling of hazardous methylating agents.
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
When scaling up, it is crucial to consider the hazards associated with the reagents and reaction conditions:
-
Methylating Agents: Reagents like dimethyl sulfate (B86663) and methyl iodide, often used in the N-methylation of 2-methylindole, are highly toxic and carcinogenic.[7] The use of safer alternatives like dimethyl carbonate (DMC) is recommended for large-scale production.[7][8]
-
Acid Catalysts: Strong acids such as sulfuric acid and polyphosphoric acid, used in the Fischer indole synthesis, are corrosive and can cause severe burns.
-
Exothermic Reactions: The Fischer indole synthesis can be exothermic, and on a large scale, this can lead to thermal runaway if not properly controlled. Adequate cooling and monitoring are essential.
-
Flammable Solvents: Many organic solvents used in these syntheses are flammable. Appropriate safety measures, such as working in a well-ventilated area and using intrinsically safe equipment, should be implemented.
Q3: How can I purify this compound at a large scale?
For large-scale purification of this compound, the following methods are commonly employed:
-
Distillation: As this compound is a solid with a relatively low melting point (55-58 °C), vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Crystallization: Recrystallization is a robust technique for purifying solid compounds.[9][10][11] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the separation of the pure product as crystals upon cooling.[9][10]
Troubleshooting Guides
Fischer Indole Synthesis Route
Problem: Low yield of this compound.
| Potential Cause | Solution |
| Suboptimal Acid Catalyst | The choice of acid catalyst is critical. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][12] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[12] |
| Incorrect Reaction Temperature | High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[12] The optimal temperature depends on the substrate and catalyst and should be determined experimentally. |
| Unstable Hydrazone Intermediate | The N-methyl-N-phenylhydrazone of acetone may be unstable. Consider a one-pot synthesis where the hydrazone is generated in-situ and immediately cyclized without isolation.[3][12] |
| Side Reactions | Electron-donating groups on the phenylhydrazine (B124118) can promote N-N bond cleavage, leading to byproducts.[13] Milder reaction conditions may be necessary to minimize these side reactions. |
Problem: Formation of significant amounts of tar and polymeric byproducts.
| Potential Cause | Solution |
| Excessively Strong Acid or High Temperature | Use a milder acid catalyst or lower the reaction temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields with shorter reaction times, potentially reducing tar formation.[12] |
| Prolonged Reaction Time | Monitor the reaction progress by techniques like TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions. |
Watanabe Indole Synthesis Route
Problem: Low overall yield and formation of regioisomers.
| Potential Cause | Solution |
| Formation of 1,3-dimethylindole (B1617634) | The reaction of N-methylaniline with propylene glycol can produce a 1:1 mixture of this compound and 1,3-dimethylindole, limiting the theoretical yield of the desired product to 50%.[4][5][6] |
| Catalyst Inactivity | Ensure the ruthenium catalyst is active. The choice of catalyst system can influence the yield and selectivity.[4] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time to favor the formation of the desired isomer, although complete selectivity may be challenging to achieve. |
N-Methylation of 2-Methylindole Route
Problem: Incomplete N-methylation or formation of byproducts.
| Potential Cause | Solution |
| Inefficient Methylating Agent | For scalable synthesis, dimethyl carbonate (DMC) is a safer alternative to methyl iodide or dimethyl sulfate.[7][8] The reaction with DMC may require higher temperatures and longer reaction times.[14] |
| Inappropriate Base | The choice of base is crucial. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are often used. For DMC, bases like potassium carbonate can be effective.[7] |
| Side Reactions (C-methylation) | In some cases, methylation can occur at the C3 position of the indole ring in addition to the desired N-methylation. Optimizing the reaction conditions (e.g., base, solvent, temperature) can help to improve the selectivity for N-methylation. |
| Toxicity and Handling of Reagents | Methyl iodide and dimethyl sulfate are highly toxic.[7] Use appropriate personal protective equipment and work in a well-ventilated fume hood. Consider using the less toxic dimethyl carbonate for safer large-scale operations.[7][8] |
Quantitative Data
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Typical Yield | Key Challenges | Scalability Considerations |
| Fischer Indole Synthesis | N-methyl-N-phenylhydrazine, Acetone | Variable, can be optimized | Tar formation, side reactions, harsh acidic conditions | Good scalability with careful control of exotherms and reaction conditions. |
| Watanabe Indole Synthesis | N-methylaniline, Propylene glycol | ~25% (for this compound) | Formation of 1,3-dimethylindole as a major byproduct (1:1 ratio)[4][5][6] | Moderate, limited by low selectivity for the desired isomer. |
| N-Methylation of 2-Methylindole | 2-Methylindole, Methylating agent (e.g., DMC) | High (can be >90%)[7] | Use of toxic and hazardous methylating agents, potential for C-methylation. | Good, especially with safer reagents like DMC. Requires a two-step process. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add N-methyl-N-phenylhydrazine and a suitable solvent (e.g., ethanol, acetic acid).
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
-
Add acetone dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the mixture to the desired reaction temperature (this needs to be optimized) and reflux for several hours.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. iscientific.org [iscientific.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Dimethylindole and 1-Methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2-Dimethylindole and 1-methylindole (B147185), two important heterocyclic building blocks in organic synthesis and medicinal chemistry. Understanding their relative reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics. This document summarizes key reactivity differences in electrophilic substitution, hydrogenation, and oxidation, supported by available experimental data and detailed protocols.
Executive Summary
Both this compound and 1-methylindole are electron-rich aromatic compounds susceptible to electrophilic attack, primarily at the C3 position. The additional methyl group at the C2 position in this compound introduces steric hindrance and subtle electronic effects that can influence its reactivity compared to 1-methylindole. While direct comparative quantitative data for all reaction types is not extensively available in the literature, this guide synthesizes existing data and provides insights based on established principles of organic chemistry.
In general, the C3-position of both indoles is the primary site of electrophilic substitution. However, the presence of the C2-methyl group in this compound can modulate the reaction rates and, in some cases, lead to different product distributions compared to 1-methylindole. In hydrogenation, both molecules can be fully reduced, with this compound requiring slightly more forcing conditions.
Data Presentation: A Quantitative Comparison
Direct, side-by-side comparative studies under identical conditions for all major reaction classes are limited. However, data for hydrogenation reactions is available and presented below. For electrophilic substitution reactions like the Vilsmeier-Haack and Mannich reactions, representative yields for the parent indole (B1671886) or N-methylindole are provided as a benchmark due to the lack of specific data for this compound under comparable conditions.
Table 1: Comparison of Reaction Yields and Conditions
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Hydrogenation | This compound | 5 wt% Ru/Al2O3, 140 °C, 7 MPa, 60 min | Perhydro-1,2-dimethylindole | ~100% | |
| 1-Methylindole | 5 wt% Ru/Al2O3, 130 °C, 6.0 MPa | Octahydro-1-methylindole | ~100% | ||
| Vilsmeier-Haack | Indole | Vilsmeier reagent, DMF, 0 °C to RT, 2.5 h | Indole-3-carbaldehyde | 77% | |
| Mannich Reaction | N-Methylindole | Secondary amine, Formaldehyde (B43269), ZnCl2, EtOH, RT | 3-Aminomethyl-N-methylindole | 58-98% | [1] |
Reactivity Analysis
Electrophilic Aromatic Substitution
The indole nucleus is highly reactive towards electrophiles, with substitution preferentially occurring at the C3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance.
-
1-Methylindole: The C3 position is highly activated and readily undergoes electrophilic substitution.
-
This compound: The C3 position remains the most nucleophilic site. However, the adjacent methyl group at C2 can exert a minor steric hindrance to the approaching electrophile, potentially slowing down the reaction rate compared to 1-methylindole. The electron-donating nature of the C2-methyl group could also slightly enhance the electron density of the ring, but this effect is likely less significant than the steric factor in many cases.
Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position. N-methylindole is known to undergo the Mannich reaction in high yields (58-98%)[1]. This compound is also expected to be a suitable substrate, though reaction rates might be slightly attenuated due to sterics.
Hydrogenation
Both this compound and 1-methylindole can be fully hydrogenated to their corresponding perhydroindole derivatives. The available data suggests that the additional methyl group in this compound necessitates a slightly higher temperature to achieve complete conversion in the same timeframe.
Oxidation
The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, and dimeric structures. The reaction outcome is highly dependent on the oxidant and reaction conditions. While specific comparative data for this compound and 1-methylindole is scarce, studies on 2,3-dimethylindole (B146702) show that oxidation can lead to cleavage of the C2-C3 double bond or formation of dimeric products[2][3]. It is plausible that this compound would exhibit similar reactivity, with the C2-C3 bond being a likely site of oxidative attack.
Experimental Protocols
Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of the parent indole and serves as a general procedure that can be adapted for substituted indoles like 1-methylindole and this compound.
Procedure:
-
To a solution of indole (1.0 eq) in N,N-dimethylformamide (DMF), (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 eq) is added at 0 °C[4].
-
The reaction mixture is stirred at room temperature for approximately 6.5 hours[4].
-
A solution of sodium acetate (B1210297) (5.6 eq) in water is then added at 0 °C and the mixture is stirred for an additional 10 minutes[4].
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding 3-formylindole[4].
Mannich Reaction of N-Methylindole
This protocol describes a zinc chloride-mediated Mannich reaction.
Procedure:
-
To a mixture of N-methylindole (1.0 eq), a secondary amine (e.g., dimethylamine, 1.0 eq), and formaldehyde (1.0 eq) in ethanol, zinc chloride (catalytic amount) is added.
-
The reaction mixture is stirred at room temperature.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization. A series of gramine (B1672134) derivatives were obtained in 58–98% yields at room temperature in EtOH using this method[1].
Catalytic Hydrogenation of this compound and 1-Methylindole
Procedure for this compound:
-
This compound is combined with a 5 wt% Ru/Al2O3 catalyst in a suitable solvent.
-
The reaction is carried out at 140 °C under a hydrogen pressure of 7 MPa for 60 minutes to achieve full hydrogenation.
Procedure for 1-Methylindole:
-
1-Methylindole is combined with a 5 wt% Ru/Al2O3 catalyst.
-
The reaction is conducted at 130 °C under a hydrogen pressure of 6.0 MPa to achieve complete conversion to octahydro-1-methylindole.
Visualizations
Conclusion
For drug development professionals, these subtle differences can be exploited to fine-tune the synthesis of complex indole-containing molecules. Further quantitative studies directly comparing the reactivity of these two compounds under a standardized set of conditions would be highly beneficial for the scientific community.
References
A Comparative Guide to the Synthesis and Utility of 1,2-Dimethylindole and 2,3-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthesis, properties, and applications of two isomeric building blocks, 1,2-dimethylindole and 2,3-dimethylindole (B146702). Understanding the distinct characteristics of these molecules is crucial for their effective utilization in synthetic chemistry and drug discovery. This document offers a side-by-side examination of their synthetic routes, reactivity, and functional roles, supported by experimental data and detailed protocols.
Introduction
This compound and 2,3-dimethylindole are methylated derivatives of indole (B1671886), a ubiquitous heterocyclic scaffold in pharmaceuticals and functional materials. While sharing the same molecular formula (C₁₀H₁₁N) and a common indole core, the placement of the two methyl groups significantly influences their chemical behavior and synthetic applications.[1][2][3] this compound, with a methyl group on the nitrogen and the C2 position, is a versatile reagent in advanced organic synthesis.[4] In contrast, 2,3-dimethylindole, with methyl groups at the C2 and C3 positions, is a key intermediate in the synthesis of various bioactive compounds, including those with anticancer properties.[5][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 2,3-dimethylindole is presented below. These properties are fundamental to their handling, reactivity, and purification.
| Property | This compound | 2,3-Dimethylindole |
| CAS Number | 875-79-6[1][7] | 91-55-4[2][8] |
| Molecular Formula | C₁₀H₁₁N[1][7] | C₁₀H₁₁N[2][3] |
| Molecular Weight | 145.20 g/mol [7] | 145.20 g/mol [8] |
| Melting Point | 55-58 °C[7] | 105-107 °C[8][9] |
| Boiling Point | ~205 °C[1] | 285 °C[8] |
| Appearance | Crystals[7] | White crystalline solid[3] |
| Solubility | Mildly soluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[1] | Not specified |
Comparative Synthesis
The synthetic accessibility of these isomers differs significantly, with distinct precursors and reaction mechanisms being employed.
Synthesis of this compound
A common and direct method for the synthesis of this compound involves the N-methylation of 2-methylindole (B41428). This reaction is typically achieved using a methylating agent in the presence of a base.
Experimental Protocol: N-methylation of 2-methylindole
-
Materials: 2-methylindole, sodium hydride (NaH), dimethylformamide (DMF), methyl iodide (CH₃I).
-
Procedure:
-
To a solution of 2-methylindole in anhydrous DMF, cooled to 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Synthesis of 2,3-Dimethylindole
The Fischer indole synthesis is a classic and versatile method for the synthesis of 2,3-dimethylindole. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from phenylhydrazine (B124118) and 2-butanone (B6335102).
Experimental Protocol: Fischer Indole Synthesis of 2,3-Dimethylindole
-
Materials: Phenylhydrazine, 2-butanone, ethanol, boron trifluoride etherate (BF₃·OEt₂).
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add 2-butanone (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the phenylhydrazone.
-
Add a catalytic amount of boron trifluoride etherate to the mixture.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,3-dimethylindole.[6]
-
An alternative, high-yield synthesis of 2,3-dimethylindole involves the cyclization of N-butenylaniline using polyphosphoric acid.[10]
Comparative Reactivity and Applications
The differing substitution patterns on the indole ring dictate the reactivity and subsequent applications of these two isomers.
This compound is a versatile building block for the preparation of a variety of more complex molecules.[7] Its C3 position is nucleophilic and readily undergoes electrophilic substitution, making it a valuable precursor for 3-functionalized indoles.[7] It is utilized in:
-
The synthesis of carbazoles.[7]
-
Nazarov cyclizations.[4]
-
Preparation of tryptophan derivatives and compounds with potential antihyperlipidemic and GSK-3β inhibitory activity.[7]
The nucleophilicity of this compound has been quantified in Mayr's reactivity database, providing a valuable parameter for predicting its reaction kinetics.
2,3-Dimethylindole has both the C2 and C3 positions blocked by methyl groups. This structural feature directs its reactivity towards the nitrogen atom and the benzene (B151609) ring. It serves as a crucial intermediate in the synthesis of:
-
Compounds with cytotoxic and anticancer properties.[5]
-
Functionalized 1,2,3,4-tetrahydrocarbazoles.[11]
-
Dyes and pigments.[12]
The presence of the N-H proton allows for N-functionalization, for example, through N-phenylsulfonylation.[11]
Visualization of Synthetic Pathways
To illustrate the synthetic logic for these indoles, the following diagrams are provided.
Caption: Synthetic routes to 1,2- and 2,3-dimethylindole.
Experimental Workflow for a Comparative Reactivity Study
A logical workflow for comparing the reactivity of the two isomers towards a common electrophile is depicted below.
Caption: Workflow for comparing electrophilic substitution.
Conclusion
This compound and 2,3-dimethylindole, while constitutionally isomeric, exhibit distinct synthetic pathways and chemical reactivities that define their utility in research and development. This compound is a key substrate for C3-functionalization, whereas 2,3-dimethylindole's reactivity is centered on its N-H bond and aromatic core, making it a valuable precursor for certain classes of bioactive molecules. A thorough understanding of these differences, as outlined in this guide, is paramount for chemists aiming to leverage these versatile building blocks in their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2,3-Dimethylindole | 91-55-4 [chemicalbook.com]
- 9. 2,3-ジメチルインドール ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 11. The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles | MDPI [mdpi.com]
- 12. nbinno.com [nbinno.com]
Confirming the Structure of 1,2-Dimethylindole Derivatives: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key spectroscopic methods for the structural elucidation of 1,2-Dimethylindole derivatives, complete with experimental data and detailed protocols.
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for drug discovery. This compound, a simple yet important derivative, serves as a foundational building block for more complex molecules. The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural confirmation of this compound and its derivatives.
Spectroscopic Data at a Glance: A Comparative Summary
The following tables summarize the expected spectroscopic data for the parent this compound molecule. These values serve as a baseline for comparison when analyzing derivatives with additional functional groups.
| ¹H NMR (Proton NMR) | |
| Proton | Typical Chemical Shift (δ) in ppm (CDCl₃) |
| N-CH₃ | 3.6 - 3.8 |
| C2-CH₃ | 2.3 - 2.5 |
| H3 | 6.2 - 6.4 |
| H4 | 7.4 - 7.6 |
| H5 | 7.0 - 7.2 |
| H6 | 7.0 - 7.2 |
| H7 | 7.5 - 7.7 |
| ¹³C NMR (Carbon NMR) | |
| Carbon | Typical Chemical Shift (δ) in ppm (CDCl₃) |
| N-CH₃ | 29 - 31 |
| C2-CH₃ | 12 - 14 |
| C2 | 137 - 139 |
| C3 | 100 - 102 |
| C3a | 128 - 130 |
| C4 | 120 - 122 |
| C5 | 119 - 121 |
| C6 | 120 - 122 |
| C7 | 109 - 111 |
| C7a | 136 - 138 |
| Mass Spectrometry (MS) | |
| Ion | Expected m/z |
| Molecular Ion [M]⁺ | 145 |
| [M-H]⁺ | 144 |
| [M-CH₃]⁺ | 130 |
| FTIR Spectroscopy | |
| Functional Group | Typical Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1450 - 1600 |
| C-N | 1200 - 1350 |
| UV-Vis Spectroscopy | |
| Transition | Typical λmax (in Ethanol) |
| π → π* | ~225 nm, ~280 nm |
Experimental Protocols
Detailed methodologies for each key spectroscopic technique are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[2] Key parameters to set include the number of scans (typically 8-16), relaxation delay, and acquisition time.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 128 or more) is required.
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the complete structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[3] For some techniques, the sample can be introduced as a solid. The sample should be free of non-volatile salts or buffers.[4]
-
Ionization Method: Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion of more polar or fragile molecules.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to determine the elemental composition.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide valuable structural information.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8]
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups using a correlation table. The fingerprint region (below 1500 cm⁻¹) is unique for each molecule and can be used for identification by comparison with known spectra.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly the conjugated π-system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm for aromatic compounds.[10]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position and intensity of these bands provide information about the extent of conjugation and the presence of chromophores in the molecule.[11]
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a newly synthesized this compound derivative using the spectroscopic methods described above.
Caption: A flowchart illustrating the synthesis and spectroscopic confirmation workflow.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structures of novel this compound derivatives, paving the way for further biological evaluation and drug development.
References
- 1. bmse000097 Indole at BMRB [bmrb.io]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. aai.solutions [aai.solutions]
- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vitro Activity of Novel 1,2-Dimethylindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among these, 1,2-dimethylindole derivatives are emerging as a promising class of therapeutic agents with a wide range of biological activities. This guide provides a comparative overview of the in vitro activity of novel this compound derivatives and related indole compounds, offering insights into their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is intended to aid researchers in evaluating and selecting promising candidates for further development.
In Vitro Anticancer Activity
Novel indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes.
Comparative Cytotoxicity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency. For comparison, the activity of doxorubicin, a standard chemotherapeutic agent, is included where available.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indole-Derivative 1 | Pyrrole-Indole Hybrid | T47D (Breast) | 2.4[1] | Doxorubicin | - |
| Indole-Derivative 2 | Indole-based 1,3,4-Oxadiazole | HCT116 (Colon) | 6.43[2] | Erlotinib | 17.86[2] |
| Indole-Derivative 2 | Indole-based 1,3,4-Oxadiazole | A549 (Lung) | 9.62[2] | Erlotinib | 19.41[2] |
| Indole-Derivative 3 | Indolylisoxazoline | C4-2 (Prostate) | 2.5-5.0[3] | - | - |
| Spirooxindole 5f | Spirooxindole | A549 (Lung) | 1.2 | - | - |
Key Mechanistic Targets
Tubulin Polymerization Inhibition: Several indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
Enzyme Inhibition (EGFR & COX-2): The epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) are crucial enzymes in cancer progression. Novel indole-based compounds have been designed as inhibitors of these targets, demonstrating a potential for targeted cancer therapy.[2]
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay:
-
Purified tubulin is incubated with the test compounds in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The inhibitory effect of the compounds is determined by comparing the polymerization curves of treated samples to a control.
Signaling Pathways in Cancer
Indole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
Caption: MAPK/NF-κB signaling pathway and potential inhibition by indole derivatives.
In Vitro Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Susceptibility
The following table presents the minimum inhibitory concentration (MIC) values of various indole derivatives against clinically relevant microbial strains. Ampicillin and fluconazole (B54011) are included as reference antibacterial and antifungal agents, respectively.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Indole-Derivative 3d | Indole-Triazole | S. aureus | 6.25 | Ampicillin | - |
| Indole-Derivative 2h | Indole-Thiadiazole | S. aureus | 6.25 | Ampicillin | - |
| Indole-Derivative 3d | Indole-Triazole | C. krusei | 3.125-50 | Fluconazole | - |
| Indole-Derivative 1b | Indole-Triazole | C. albicans | 3.125 | Fluconazole | - |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Indole derivatives have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected indole derivatives, as indicated by the inhibition of nitric oxide (NO) production or pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound ID | Derivative Class | Assay | Cell Line | IC50 (µM) |
| UA-1 | Ursolic Acid-Indole | NO Inhibition | RAW 264.7 | 2.2[3] |
| IPX-18 | Arylidene Indanone | TNF-α Inhibition | PBMCs | 0.096 |
| IPX-18 | Arylidene Indanone | IFN-γ Inhibition | PBMCs | 0.104 |
| Indole-2-carboxamide 14f | Indole-2-carboxamide | TNF-α & IL-6 Inhibition | RAW 264.7 | - |
Experimental Protocols
LPS-Induced NO/Cytokine Production Assay:
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is then added to the wells to induce an inflammatory response.
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitric oxide (NO) in the supernatant is determined using the Griess reagent.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using specific ELISA kits.
-
The IC50 values are calculated based on the dose-dependent inhibition of NO or cytokine production.
Conclusion
This guide highlights the significant potential of novel this compound derivatives and related indole compounds as versatile therapeutic agents. The presented in vitro data demonstrates their efficacy in the realms of oncology, infectious diseases, and inflammatory disorders. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to further investigate and develop these promising molecular scaffolds. Future studies should focus on synthesizing and evaluating a broader range of this compound analogues to establish comprehensive structure-activity relationships and identify lead candidates with optimized potency and selectivity.
References
- 1. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 1,2-Dimethylindole Analogs in Cancer Research: A Focus on Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of novel 1,2-dimethylindole analogs, with a primary focus on their potential as anticancer agents through the inhibition of tubulin polymerization. The information presented is collated from recent studies to aid in the rational design and development of new therapeutic agents.
Introduction to this compound Analogs as Anticancer Agents
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Among these, this compound derivatives have emerged as a promising class of molecules for the development of novel anticancer therapeutics. A key mechanism through which many of these analogs exert their cytotoxic effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[4] Their disruption can trigger cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[5]
This guide will delve into the SAR of a series of 1,2-dimethyl-3-substituted indole analogs, presenting their cytotoxic activities against various cancer cell lines and their direct effects on tubulin polymerization.
Structure-Activity Relationship (SAR) of this compound Analogs
A study by Kameshwara Rao et al. provides a foundational dataset for understanding the SAR of 3-substituted-1,2-dimethylindole analogs.[6] The core scaffold consists of a this compound nucleus with various substitutions at the 3-position. The general structure is depicted below:
Caption: General scaffold of 3-substituted-1,2-dimethylindole analogs.
The following table summarizes the cytotoxic activity of a series of these analogs against human colon carcinoma (HT-29) and human ovarian adenocarcinoma (SK-OV-3) cell lines.
| Compound ID | R Group (Substituent at C3) | % Inhibition at 50 µM (HT-29) | % Inhibition at 50 µM (SK-OV-3) |
| 4o | 4-Methylphenyl | 70 | 72 |
| 4p | 4-Methylphenyl (N-methylindole) | 75 | 77 |
| 4q | 4-Methoxyphenyl | 72 | 74 |
| 4d | Phenyl | - | - |
| 4l | 3-Nitrophenyl | - | - |
| Data sourced from Kameshwara Rao et al.[6] |
From this data, several key SAR observations can be made:
-
Effect of Phenyl Ring Substitution: The presence of an electron-donating group (methyl or methoxy) at the para-position of the C3-phenyl ring (compounds 4o , 4p , and 4q ) significantly enhances the cytotoxic activity against both HT-29 and SK-OV-3 cell lines.[6]
-
Effect of N-Methylation of Indole: Comparison between 4o (indole) and 4p (N-methylindole) suggests that methylation at the N1 position of the indole ring slightly increases the anticancer activity.[6]
-
Src Kinase Inhibition: While not the primary focus of this guide, it is noteworthy that some analogs, such as the unsubstituted phenyl (4d ) and 3-nitrophenyl (4l ) derivatives, showed modest inhibition of c-Src kinase, indicating a potential for multi-targeted activity.[6]
Mechanism of Action: Inhibition of Tubulin Polymerization
The cytotoxic effects of many indole derivatives are attributed to their ability to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin.[1][2] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, SK-OV-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound analogs (dissolved in DMSO)
-
Temperature-controlled spectrophotometer or fluorescence plate reader
-
96-well plates (clear for absorbance, black for fluorescence)
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol on ice.
-
Compound Addition: Add the desired concentrations of the this compound analogs or a vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the 37°C plate reader and measure the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every 60 seconds for 60 minutes).
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance or fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
The following diagram outlines the general workflow for evaluating the anticancer potential of these analogs.
Caption: Experimental workflow for SAR studies of this compound analogs.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel anticancer agents. The preliminary SAR data indicate that substitution at the 3-position of the indole ring with appropriately functionalized aryl groups is a key determinant of cytotoxic activity. The primary mechanism of action for many of these compounds appears to be the inhibition of tubulin polymerization, a well-validated target in oncology. Further optimization of these lead compounds, guided by the SAR insights and detailed mechanistic studies, holds the potential for the development of more potent and selective anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. mdpi.com [mdpi.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 1,2-Dimethylindole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the 1,2-dimethylindole scaffold is a critical step in the development of numerous pharmacologically active compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for specific research and development needs.
Performance Comparison of Catalysts for this compound Synthesis
The following table summarizes the performance of different catalysts in the synthesis of this compound, primarily through the Fischer indole (B1671886) synthesis and related methods. The data has been compiled from various literature sources to provide a comparative overview.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Lewis Acid | Zinc Chloride (ZnCl₂) | N-Methylphenylhydrazine, Acetone (B3395972) | Ethanol (B145695) | Reflux | 1 h | ~70-88% |
| Brønsted Acid | Polyphosphoric Acid (PPA) | N-Methylphenylhydrazine, Acetone | Neat | 100-120 | 15 min | High (unspecified) |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Phenylhydrazine (B124118), Cyclohexanone | Neat (Microwave) | N/A | 3 min | 91%[1][2] |
| Transition Metal | Ruthenium(III) Chloride (RuCl₃) / Triphenylphosphine (PPh₃) | N-Methylaniline, Propylene (B89431) Glycol | Dioxane | 180 | N/A | 50% (1:1 mixture with 1,3-dimethylindole) |
| Transition Metal | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | N-Methyl-o-toluidine, Acetone | Toluene | 120 | 24 h | Moderate (unspecified) |
| Metal-Free | Microwave Irradiation | Phenylhydrazine, Ketone | Neat | 250 | 1 min | High (unspecified) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)
This protocol describes a classic one-pot Fischer indole synthesis.
Procedure:
-
A mixture of the N-methylphenylhydrazine (1.2 mmol) and acetone (1.0 mmol) is prepared in absolute ethanol (10 ml).
-
Zinc chloride (ZnCl₂), as the solid acid catalyst, is added to the mixture.
-
The reaction mixture is stirred and refluxed for 1 hour.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The catalyst is filtered off and washed thoroughly with ethyl acetate (30 ml).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to obtain the purified this compound.[3]
Fischer Indole Synthesis using Polyphosphoric Acid (Brønsted Acid)
This method utilizes a strong Brønsted acid as both catalyst and solvent.
Procedure:
-
N-methylphenylhydrazine hydrochloride is mixed with acetone.
-
The mixture is added to polyphosphoric acid (PPA).
-
The reaction is heated on a steam bath for 15 minutes.
-
The hot reaction mixture is poured into a large volume of ice water.
-
The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent (e.g., diethyl ether).
-
The organic solution is washed with a dilute sodium hydroxide (B78521) solution and then with water.
-
The solution is dried over anhydrous magnesium sulfate (MgSO₄) and the solvent is evaporated to yield the crude product.
-
The crude this compound can be further purified by distillation under reduced pressure.
Microwave-Assisted Fischer Indole Synthesis using p-Toluenesulfonic Acid
This protocol demonstrates a rapid, solvent-free synthesis using microwave irradiation.
Procedure:
-
A mixture of phenylhydrazine (1.0 mmol), a ketone (e.g., cyclohexanone, 1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol) is placed in a test tube.[4]
-
The mixture is heated with swirling in a microwave reactor at 600 W for 3 minutes.[1][2]
-
After cooling, water is added to the mixture, and the solid product is collected by filtration.[4]
-
The collected solid is washed with water and dried under vacuum to yield the analytically pure indole derivative.[4]
Ruthenium-Catalyzed Synthesis from N-Methylaniline and Propylene Glycol
This method provides an alternative route to this compound.
Procedure:
-
N-methylaniline and propylene glycol are reacted in the presence of a catalytic amount of a ruthenium complex, such as RuCl₂(PPh₃)₃.
-
The reaction is typically carried out in a high-boiling solvent like dioxane at elevated temperatures (e.g., 180°C).
-
This reaction yields a mixture of this compound and 1,3-dimethylindole.
-
The products are isolated and purified using standard chromatographic techniques.
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental process and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: Generalized workflow for the catalytic synthesis of this compound.
Caption: Logical comparison of different catalyst types for indole synthesis.
References
A Comparative Guide to Isotopic Labeling of 1,2-Dimethylindole for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the isotopic labeling of 1,2-dimethylindole with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). Understanding the reaction mechanisms, metabolic pathways, and kinetics of drug candidates and bioactive molecules is fundamental in pharmaceutical and chemical research. Isotopic labeling of this compound, a common heterocyclic motif, provides a powerful tool for these mechanistic investigations by enabling the tracing of atoms through complex transformations. This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows to assist researchers in selecting and implementing the most suitable labeling strategy for their studies.
Performance Comparison of Isotopic Labeling Methods
The choice of isotope and labeling strategy depends on the specific research question, analytical method, and synthetic feasibility. The following table summarizes the key characteristics of deuterium, carbon-13, and nitrogen-15 labeling of this compound.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Nitrogen-15 (¹⁵N) Labeling |
| Primary Application | Probing kinetic isotope effects (KIE), elucidating reaction mechanisms, metabolic pathway tracing.[1][2][3] | Tracing carbon backbone, metabolic flux analysis, NMR-based structural studies. | Elucidating reaction mechanisms involving the nitrogen atom, metabolic fate of the indole (B1671886) nitrogen.[4] |
| Labeling Position(s) | Aromatic ring (C3, C4, C5, C6, C7), methyl groups. | N-methyl group, C2-methyl group, indole ring carbons. | Indole nitrogen (N1). |
| Typical % Incorporation | >95% for H/D exchange methods. | >99% for synthetic methods using labeled precursors. | >98% for synthetic methods using labeled precursors. |
| Cost of Labeled Precursor | Relatively low (D₂O, deuterated solvents and acids). | High for ¹³C-methyl iodide and other ¹³C-building blocks. | Moderate to high for ¹⁵N-aniline or ¹⁵N-phenylhydrazine. |
| Synthetic Complexity | Low to moderate (direct H/D exchange on this compound). | Moderate (requires multi-step synthesis). | Moderate (requires multi-step synthesis). |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | MS, NMR. | MS, NMR. |
| Key Advantage | Ease of incorporation through exchange reactions. | Provides unambiguous tracking of the carbon skeleton. | Directly probes the role of the heteroatom in reactions. |
| Key Disadvantage | Potential for back-exchange in protic solvents. | Higher cost of starting materials. | Synthetic route can be challenging. |
Experimental Protocols
Detailed methodologies for the synthesis of isotopically labeled this compound are provided below.
Deuterium Labeling: Acid-Catalyzed Hydrogen/Deuterium Exchange
This protocol describes the deuteration of the indole ring of this compound.
Materials:
-
This compound
-
Deuterated acetic acid (CD₃CO₂D)
-
Anhydrous 1,4-dioxane (B91453)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous 1,4-dioxane (5 mL) in a sealed reaction vessel.
-
Add deuterated acetic acid (2 mL).
-
Heat the mixture at 80-100°C for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield deuterated this compound.
Carbon-13 Labeling: N-Methylation of 2-Methylindole (B41428) with ¹³C-Methyl Iodide
This protocol describes the introduction of a ¹³C-label at the N1-methyl position.
Materials:
-
2-Methylindole
-
¹³C-Methyl iodide (¹³CH₃I)[5]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon) at 0°C, add a solution of 2-methylindole (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add ¹³C-methyl iodide (1.1 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-¹³CH₃-1,2-dimethylindole.
Nitrogen-15 Labeling: Fischer Indole Synthesis with ¹⁵N-Phenylhydrazine
This protocol outlines the synthesis of 1,2-dimethyl-[1-¹⁵N]-indole using the Fischer indole synthesis.[4][6][7]
Materials:
-
¹⁵N-Aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents for extraction and chromatography
Procedure: Step 1: Synthesis of ¹⁵N-Phenylhydrazine
-
Diazotize ¹⁵N-aniline (1 mmol) with sodium nitrite (1.1 mmol) in aqueous HCl at 0-5°C.
-
Reduce the resulting diazonium salt with a solution of sodium sulfite (2.5 mmol) in water.
-
Acidify the reaction mixture with HCl and heat to hydrolyze the intermediate sulfonate salt to ¹⁵N-phenylhydrazine hydrochloride.
-
Neutralize with NaOH and extract the ¹⁵N-phenylhydrazine with an organic solvent. Dry and use immediately in the next step.
Step 2: Fischer Indole Synthesis
-
React the crude ¹⁵N-phenylhydrazine (1 mmol) with acetone (1.2 mmol) in a suitable solvent (e.g., ethanol) to form the ¹⁵N-phenylhydrazone.
-
Isolate the hydrazone and add it to polyphosphoric acid (or another acid catalyst).
-
Heat the mixture to 100-150°C for 1-3 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Basify with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic extract, concentrate, and purify by column chromatography to yield 2-methyl-[1-¹⁵N]-indole.
Step 3: N-Methylation
-
Follow the N-methylation protocol described for ¹³C-labeling using unlabeled methyl iodide to obtain 1,2-dimethyl-[1-¹⁵N]-indole.
Visualizing Experimental Workflows and Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the isotopic labeling and application of this compound.
References
- 1. The reaction of indole with the aminoacrylate intermediate of Salmonella typhimurium tryptophan synthase: observation of a primary kinetic isotope effect with 3-[(2)H]indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroaromatic hydrogen exchange reactions. Part VI. Isotope effect for the acid-catalysed exchange of some 3-2H1- and 3-3H1-indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. I’ve started so I’ll finish. Mechanism and kinetic isotope effects for protiodecarboxylation of indoles. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 13C-methyl iodide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Purity Analysis of Synthesized 1,2-Dimethylindole by HPLC and GC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. 1,2-Dimethylindole is a key building block in the synthesis of various pharmacologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of synthesized this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed, offering excellent resolution and reproducibility.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized this compound is dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Data Presentation: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 3.2 | Starting Material | 0.5 |
| 2 | 4.5 | This compound | 99.3 |
| 3 | 5.8 | Synthesis By-product | 0.2 |
Gas Chromatography (GC) Analysis
GC is a highly efficient separation technique for volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and is an excellent method for the purity assessment of this compound.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph with an FID.
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID).
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: The synthesized this compound is dissolved in dichloromethane (B109758) to a concentration of 1 mg/mL.
Data Presentation: GC Purity Analysis
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 6.8 | Starting Material | 0.4 |
| 2 | 8.2 | This compound | 99.5 |
| 3 | 9.5 | Synthesis By-product | 0.1 |
Comparison of HPLC and GC for this compound Purity Analysis
| Parameter | HPLC | GC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Analytes | Non-volatile, thermally labile compounds. | Volatile, thermally stable compounds. |
| Instrumentation | HPLC system with pump, injector, column, and detector. | GC system with gas supply, injector, column, oven, and detector. |
| Run Time | Typically longer analysis times. | Generally faster analysis times. |
| Resolution | High resolution for a wide range of compounds. | Excellent resolution for volatile compounds. |
| Sensitivity | Dependant on the detector (UV, MS, etc.). | High sensitivity, especially with FID and MS. |
| Cost per Sample | Generally higher due to solvent consumption. | Lower due to the use of gases. |
Mandatory Visualization
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Logical comparison of HPLC and GC for this compound analysis.
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dimethylindole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,2-Dimethylindole, ensuring the safety of laboratory personnel, protection of the environment, and adherence to regulatory standards. The following procedures are based on established best practices for handling hazardous chemical waste.
Immediate Safety and Hazard Assessment
This compound should be handled as a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is also a combustible solid and is incompatible with oxidizing agents.[1][2] Therefore, all waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured procedure to minimize risks and ensure compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA).[4]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[3]
-
Do not mix this compound waste with other waste streams to avoid unintended reactions.[5] Incompatible wastes must be segregated, for example, by storing them in separate cabinets or secondary containment.[3][5]
2. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[4][6] The container must have a secure, leak-proof closure.[4]
-
As soon as waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and the exact contents, including "this compound" and its concentration.[5][6]
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Keep the waste container closed at all times, except when adding waste.[6][7]
-
Store the container in a well-ventilated area and with secondary containment to prevent spills from reaching drains.[4][5]
4. Requesting Waste Pickup:
-
Once the container is full or you have reached the storage time limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[7]
-
Do not exceed the storage limits for hazardous waste in your SAA.[5][7]
5. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.[8]
-
For solid spills, carefully collect the material. For liquid spills, use an inert absorbent material to contain it.[8]
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.[3][8]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Evaporation is not an acceptable method of chemical waste disposal.[3][5]
-
All laboratory personnel handling hazardous waste must be properly trained.[3][4]
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area (SAA) | 55 gallons | [5][7] |
| Maximum Acutely Toxic (P-listed) Waste per SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time in SAA | Up to 12 months (provided volume limits are not exceeded) | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1,2-二甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,2-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Dimethylindole (CAS No. 875-79-6). Given the limited availability of specific quantitative safety data for this compound, a cautious approach is paramount. The following information is based on general best practices for handling solid chemical compounds and data from closely related indole (B1671886) derivatives.
Immediate Safety and Handling Precautions
This compound is a crystalline powder that requires careful handling in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] It is crucial to prevent contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals, while butyl gloves provide excellent protection against many organic compounds.[3][4] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from dust particles and potential splashes.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of the fine powder. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
Glove Compatibility:
| Glove Material | General Chemical Resistance | Important Considerations |
| Nitrile | Good resistance to oils, greases, and some organic solvents.[3][5] | May have poor resistance to certain aromatic and halogenated hydrocarbons, ketones, and strong acids. |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for laboratory safety and environmental compliance.
Handling and Storage
This compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere, as it is sensitive to light and air.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[1]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.
-
Cleanup: Use a dustpan and brush or a vacuum with a HEPA filter to collect the spilled material. Place the collected material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed hazardous waste container | Collect all solid waste, including contaminated consumables (e.g., weigh boats, kimwipes). |
| Contaminated PPE | Labeled, sealed hazardous waste container | Dispose of gloves, lab coats, and other contaminated PPE as hazardous waste. |
| Empty Containers | Triple-rinse with a suitable solvent | The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste. |
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under codes for non-specific source wastes (F-List) or discarded commercial chemical products (U-List), depending on its use and characteristics.[2][6][7][8][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11][12] |
Toxicity Data (Surrogate)
| Parameter | Value (for 2-Methylindole) | Species |
| LD50 (Intraperitoneal) | > 262 mg/kg | Mouse |
Source: RTECS (Registry of Toxic Effects of Chemical Substances)[11][12]
Procedural Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. 2-methylindole or Methylketol Manufacturers, with SDS [mubychem.com]
- 2. wku.edu [wku.edu]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]
- 5. 875-79-6 this compound AKSci K864 [aksci.com]
- 6. actenviro.com [actenviro.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methylindole - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
